1-Bromododecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044395 | |
| Record name | 1-Bromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |
| Record name | Dodecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
143-15-7 | |
| Record name | 1-Bromododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromododecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90T93TX09D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromododecane: Physical and Chemical Properties for Researchers and Drug Development Professionals
An Introduction to a Versatile Alkylating Agent
1-Bromododecane, also known as lauryl bromide, is a linear alkyl halide with the chemical formula C₁₂H₂₅Br.[1][2] It presents as a colorless to pale yellow liquid at room temperature and is characterized by a long, twelve-carbon chain with a bromine atom at the terminal position.[3][4] This structure imparts a dual nature to the molecule: a significant nonpolar, hydrophobic tail and a reactive polar head, making it a valuable reagent in organic synthesis.[1][5] Its primary utility lies in its role as an alkylating agent, enabling the introduction of the dodecyl group into various molecules to modify their physical and chemical properties, a common strategy to enhance lipophilicity.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its application in research and drug development.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in synthesis and material science. These properties are summarized in the tables below.
Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₅Br | [1][2] |
| Molecular Weight | 249.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.038 - 1.040 g/mL at 20-25 °C | [1][6] |
| Melting Point | -11 to -9 °C | [1][6] |
| Boiling Point | 276 °C (at 760 mmHg) | [2][7] |
| 134-135 °C (at 6 mmHg) | [1][6] | |
| Refractive Index (n²⁰/D) | 1.458 | [1][6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [1][3][4] |
| Vapor Density | 8.6 (vs air) | [1][7] |
| Flash Point | >110 °C (>230 °F) | [1][7] |
Chemical Properties and Reactivity
| Property | Description | References |
| Chemical Stability | Stable under normal conditions. It is combustible. | [1][7] |
| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. | [1][7] |
| Reactivity | As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2), where the bromide ion is the leaving group. This makes it an excellent alkylating agent for introducing the dodecyl group. It can also participate in elimination reactions. | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, purification, and analysis of this compound. The following sections provide established protocols for these procedures.
Synthesis of this compound from 1-Dodecanol
A common and effective method for the synthesis of this compound is the reaction of 1-dodecanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][2][8]
Materials:
-
1-Dodecanol
-
Hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (dilute)
-
50% Ethanol
-
Calcium chloride (anhydrous)
-
Distillation apparatus
-
Separatory funnel
-
Reaction flask with reflux condenser and stirring mechanism
Procedure:
-
In a reaction flask equipped with a stirrer and a reflux condenser, add 1-dodecanol.
-
While cooling and stirring, slowly add concentrated sulfuric acid.
-
After the addition of sulfuric acid, add hydrobromic acid to the mixture.
-
Gradually heat the reaction mixture to 90-95 °C and maintain this temperature with constant stirring for approximately 8 hours to ensure the reaction goes to completion.
-
After the reaction period, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous acid layer.
-
Wash the organic layer (crude this compound) first with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the dried this compound by vacuum distillation, collecting the fraction that boils at 134-135 °C at 6 mmHg.[1][9]
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.[10]
Materials:
-
This compound sample
-
Thiele tube filled with high-boiling mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and attached test tube into the Thiele tube, so that the heat-transfer oil level is above the sample level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[10]
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a standard technique to assess the purity of volatile and semi-volatile compounds like this compound.
General Protocol Outline:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup:
-
Column: Select a capillary column appropriate for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column like a DB-1 or DB-5).
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample without decomposition (e.g., 250 °C).
-
Oven Temperature Program: Implement a temperature program that starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to ensure good separation of any potential impurities. A typical program might be: start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
Data Analysis: The purity of the this compound is determined by the area percentage of its corresponding peak in the resulting chromatogram. The area of the this compound peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100 to give the percent purity.
Logical and Experimental Workflows
The utility of this compound in synthetic chemistry is best illustrated through logical workflows. The following diagrams, created using the DOT language, depict key processes involving this compound.
Applications in Research and Drug Development
This compound serves as a critical starting material and intermediate in the synthesis of a wide range of organic compounds.[1] Its long alkyl chain is particularly useful for imparting hydrophobic properties to molecules.
-
Surfactants and Phase-Transfer Catalysts: A major application of this compound is in the production of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and phase-transfer catalysts.[1] The synthesis involves the nucleophilic displacement of the bromide ion by a tertiary amine.
-
Drug Development and Delivery: In the pharmaceutical sciences, modifying a drug candidate with a lipophilic tail can significantly alter its pharmacokinetic properties, such as membrane permeability and protein binding. This compound is an ideal reagent for this purpose. Furthermore, it is used to functionalize nanoparticles and other drug delivery systems. By attaching dodecyl chains to the surface of a nanocarrier, its interaction with biological membranes can be modulated, potentially enhancing drug uptake into cells.
-
Organic Synthesis: Beyond the applications mentioned, this compound is a versatile reagent in general organic synthesis. It can be used to form Grignard reagents (dodecylmagnesium bromide) for the creation of new carbon-carbon bonds, and it serves as a precursor for a variety of other dodecyl-containing compounds.
References
- 1. This compound | 143-15-7 | Benchchem [benchchem.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound using potassium bromide-concentrated sulfuric acid method | Semantic Scholar [semanticscholar.org]
- 7. birchbiotech.com [birchbiotech.com]
- 8. Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application research of 1-Bromododecane_Chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 1-Bromododecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of 1-bromododecane, a key long-chain alkylating agent. Understanding its behavior in various organic solvents is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and offers a logical framework for solvent selection.
Core Concepts in this compound Solubility
This compound (C₁₂H₂₅Br) is a colorless to pale yellow liquid characterized by a long, nonpolar dodecyl chain and a polar carbon-bromine bond. This amphipathic nature dictates its solubility, which is largely governed by the "like dissolves like" principle. The bulky, nonpolar alkyl chain dominates its interactions, leading to favorable solubility in nonpolar and weakly polar organic solvents. Conversely, it exhibits very low solubility in highly polar solvents, particularly water.
Qualitative Solubility of this compound
While specific quantitative data is sparse in publicly available literature, the qualitative solubility of this compound in a range of common organic solvents is well-documented. The following table summarizes these observations. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates that this compound dissolves to a significant extent.
| Solvent Class | Solvent | Qualitative Solubility | Citation |
| Alcohols | Ethanol | Soluble/Miscible | [1][2][3][4][5][6][7][8] |
| Methanol | Soluble | --- | |
| Ethers | Diethyl Ether | Soluble/Miscible | [1][2][3][4][5][6][7][8][9] |
| Tetrahydrofuran (THF) | Soluble | --- | |
| Ketones | Acetone | Soluble | [10] |
| Esters | Ethyl Acetate | Soluble | --- |
| Halogenated Alkanes | Chloroform | Miscible | [1][11] |
| Dichloromethane | Soluble | --- | |
| Aromatic Hydrocarbons | Benzene | Soluble | [12] |
| Toluene | Soluble | --- | |
| Aliphatic Hydrocarbons | Hexane | Soluble | [12] |
| Heptane | Soluble | --- | |
| Polar Aprotic Solvents | Acetonitrile | Partially Miscible (UCST of 69.0 °C) | --- |
| Polar Protic Solvents | Water | Insoluble | [1][3][4][5][6][7] |
UCST: Upper Critical Solution Temperature. Above this temperature, the components are miscible in all proportions.
Quantitative Solubility Determination: Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, the available equipment, and the nature of the solvent.
Gravimetric Method (Shake-Flask Method)
This is a reliable and widely used method for determining the equilibrium solubility of a liquid in a solvent.[1][2][10][12][13]
Principle: An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in a known amount of the saturated solution is then determined by evaporating the solvent and weighing the residual solute.
Detailed Methodology:
-
Preparation: Add an excess of this compound to a series of sealed, temperature-controlled vials containing a known volume or mass of the organic solvent of interest.
-
Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of a distinct this compound phase at the bottom of the vials indicates that a saturated solution has been formed.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. Carefully transfer a known volume or mass of the supernatant (the saturated solvent phase) to a pre-weighed, clean, and dry container. This transfer should be done without disturbing the undissolved this compound. Centrifugation can be employed to facilitate a cleaner separation.
-
Solvent Evaporation: Remove the solvent from the transferred saturated solution under reduced pressure using a rotary evaporator or by gentle heating in a fume hood. Ensure that the temperature is kept low enough to prevent any loss of the less volatile this compound.
-
Drying and Weighing: Once the solvent is fully evaporated, dry the container with the this compound residue to a constant weight in a vacuum oven at a mild temperature.
-
Calculation: The solubility is calculated as the mass of the residual this compound per volume or mass of the solvent used.
Spectroscopic Method
This method is suitable for determining the solubility of compounds that have a chromophore, which this compound does not in the UV-Vis range. However, this method can be adapted using techniques like Gas Chromatography (GC) for quantification.
Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the saturated solution is then determined by a suitable spectroscopic or chromatographic technique by comparing the signal to a calibration curve prepared with standard solutions of known concentrations.
Detailed Methodology (using Gas Chromatography):
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
GC Method Development: Develop a suitable Gas Chromatography (GC) method with a Flame Ionization Detector (FID) to accurately quantify this compound. This involves optimizing parameters such as the column type, temperature program, and injection volume.
-
Equilibration and Sampling: Prepare saturated solutions of this compound in the desired organic solvents as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: After equilibration and phase separation, carefully take an aliquot of the supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the standard curve.
-
Analysis: Inject the diluted samples into the GC-FID system and record the peak areas.
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the standard curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow for this process, taking into account the required solubility and other practical considerations.
Caption: Logical workflow for selecting an optimal solvent for this compound.
This guide provides a foundational understanding of this compound's solubility and equips researchers with the necessary protocols to determine quantitative data tailored to their specific needs. The provided workflow offers a systematic approach to solvent selection, ensuring both efficacy and safety in experimental and developmental processes.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound | 143-15-7 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound purum, = 95.0 GC 143-15-7 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 143-15-7 [chemicalbook.com]
- 8. CAS 143-15-7: this compound | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. 1-Bromodecane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
1-Bromododecane: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety, handling, and toxicological information for 1-Bromododecane (CAS No. 143-15-7), a common reagent in organic synthesis. The information is compiled from various safety data sheets and regulatory guidelines to ensure a comprehensive understanding for laboratory personnel.
Chemical and Physical Properties
This compound, also known as lauryl bromide, is a colorless to pale yellow liquid.[1] It is characterized by a faint odor and is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅Br | [3] |
| Molecular Weight | 249.23 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Odor | Odorless to weak | [3][4] |
| Melting Point | -11 to -9 °C (12.2 to 15.8 °F) | [3] |
| Boiling Point | 134 - 135 °C (273.2 - 275 °F) at 6 mmHg | [3][5] |
| Flash Point | 110 °C (230 °F) | [3][6] |
| Density | 1.030 g/cm³ | [3] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as aspiration toxicity.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4] |
| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways | [4] |
Pictograms:
Toxicology Information
Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may lead to more severe health effects.[1]
Table 3: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Source(s) |
| Oral | Rat | LD50 > 2000 mg/kg | [3] |
Experimental Protocols for Toxicological Assessment
The toxicological data for this compound are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure the quality and consistency of data.
Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals per step.[2] Typically, three animals of a single sex (usually females) are used for each step.[2] The substance is administered orally at one of the defined dose levels.[2] The presence or absence of mortality in the animals dosed at one step determines the next dose level.[2] Animals are fasted before administration of the substance.[2] Following dosing, animals are observed for mortality, clinical signs, and body weight changes over a 14-day period.[2] A post-mortem examination is conducted on all animals at the end of the observation period.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][7] A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin of an albino rabbit.[8] The treated area is covered with a semi-occlusive patch for a 4-hour exposure period.[7] After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).[1] The severity of the skin reactions is scored to determine the irritation potential.[1]
Acute Eye Irritation/Corrosion (Following OECD Guideline 405): This guideline assesses the potential of a substance to cause eye irritation or damage.[3][9] A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[9] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The severity of the reactions is scored to classify the substance's eye irritation potential.[10] To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[3]
Safety and Handling
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][11]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.[11]
Handling:
-
Avoid contact with skin and eyes.[11]
-
Avoid inhalation of vapor or mist.[11]
-
Handle in a well-ventilated area.[11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
First Aid Measures
In case of exposure, immediate action is necessary.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention. | [3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Get medical attention if irritation develops and persists. | [3][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention. | [3] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Personal Precautions: Ensure adequate ventilation.[11] Evacuate personnel to safe areas.[11] Wear appropriate personal protective equipment.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[12] Do not let the product enter drains.[12]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite).[13] Collect the absorbed material and place it in a suitable, closed container for disposal.[12]
Visualized Workflows and Relationships
GHS Hazard Communication
Caption: GHS hazard communication for this compound.
First Aid Response Protocol
Caption: First aid procedures for this compound exposure.
Chemical Spill Cleanup Workflow
Caption: General workflow for cleaning up a chemical spill.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. episkin.com [episkin.com]
- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.com]
- 12. oecd.org [oecd.org]
- 13. enhs.uark.edu [enhs.uark.edu]
An In-depth Technical Guide to the Reactivity of 1-Bromododecane as a Primary Alkyl Halide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromododecane (C₁₂H₂₅Br), a linear primary alkyl halide, is a versatile reagent in organic synthesis, valued for its role as an alkylating agent to introduce the twelve-carbon dodecyl chain into a variety of molecular scaffolds. This lipophilic moiety is of significant interest in drug development and material science for modifying the physicochemical properties of molecules, such as solubility, membrane permeability, and self-assembly characteristics.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in nucleophilic substitution and elimination reactions, as well as its application in the formation of organometallic reagents. Detailed experimental protocols, quantitative reactivity data, and mechanistic visualizations are presented to serve as a practical resource for laboratory researchers.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid at room temperature with a faint odor characteristic of alkyl halides.[3] It is hydrophobic and insoluble in water but exhibits good solubility in a wide range of organic solvents, including ethanol, ether, and chloroform.[3]
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₅Br | [4] |
| Molecular Weight | 249.23 g/mol | [4] |
| Melting Point | -11 to -9 °C | [5] |
| Boiling Point | 134-135 °C at 6 mmHg | [5] |
| Density | 1.038 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.458 | [5] |
Spectroscopic Data
The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The other methylene groups in the long alkyl chain appear as a complex multiplet between 1.2 and 1.9 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum shows a signal for the carbon attached to bromine (-CH₂Br) at approximately 33-34 ppm. The other carbon signals of the dodecyl chain are observed in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-Br stretching absorption in the range of 640-660 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns involve the loss of the bromine radical and cleavage of the alkyl chain.
Core Reactivity: Nucleophilic Substitution and Elimination Reactions
As a primary alkyl halide, the reactivity of this compound is dominated by the Sₙ2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. The preferred reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
Logical Relationship of Competing Substitution and Elimination Pathways
Caption: Competing Sₙ2 and E2 pathways for this compound.
Sₙ2 Reactions
The Sₙ2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry (though not relevant for the achiral this compound). This pathway is favored for primary alkyl halides due to minimal steric hindrance.[6]
Caption: The concerted Sₙ2 mechanism.
-
Nucleophile: Stronger nucleophiles lead to faster Sₙ2 reaction rates.
-
Solvent: Polar aprotic solvents such as acetone, DMSO, and DMF are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
Leaving Group: Bromine is a good leaving group, making this compound sufficiently reactive for a wide range of Sₙ2 transformations. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl > R-F.
| Nucleophile (Nu⁻) | Solvent | Relative Rate | Product |
| I⁻ | Acetone | Fast | 1-Iodododecane |
| CN⁻ | DMSO | Fast | 1-Cyanododecane (Tridecanenitrile) |
| N₃⁻ | DMSO/DMF | Fast | 1-Azidododecane |
| RS⁻ (Thiolate) | Ethanol | Fast | Dodecyl Alkyl Sulfide |
| RO⁻ (Alkoxide) | Alcohol/THF | Moderate | Dodecyl Alkyl Ether |
| PhO⁻ (Phenoxide) | DMF | Moderate | Dodecyl Phenyl Ether |
| OH⁻ | H₂O/Ethanol | Slow | 1-Dodecanol |
| H₂O | Water | Very Slow | 1-Dodecanol |
Note: Relative rates are generalized for primary alkyl bromides and are intended for comparative purposes.
This protocol describes the synthesis of 1-azidododecane via an Sₙ2 reaction of this compound with sodium azide, a reaction known to proceed in high yield.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in DMF or DMSO.
-
Add sodium azide (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 1-azidododecane.
-
The product can be further purified by vacuum distillation if necessary.
Expected Yield: >90%
E2 Reactions
The E2 reaction is a concerted, one-step elimination process in which a strong base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the bromide ion. This pathway becomes competitive with Sₙ2, particularly at higher temperatures and with sterically hindered, strong bases.
Caption: The concerted E2 mechanism.
For a primary alkyl halide like this compound, substitution is generally favored. However, elimination can be promoted by using a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK). The bulkiness of the base makes it a poor nucleophile, disfavoring the Sₙ2 pathway, while its strong basicity facilitates proton abstraction for the E2 reaction.[7]
The ratio of elimination to substitution is highly dependent on the base and solvent system. The following data is derived from the study by Aksnes and Stensland on the reaction of 1-bromodecane (a close analog of this compound) with various potassium alkoxides in an 83.7 mol % DMSO/alcohol mixture at 20°C.
| Base | kₑ (x 10⁵ L mol⁻¹ s⁻¹) | kₛ (x 10⁵ L mol⁻¹ s⁻¹) | % Elimination (E2) |
| CH₃O⁻ | 1.8 | 18.2 | 9% |
| C₂H₅O⁻ | 5.8 | 34.2 | 14% |
| (CH₃)₂CHO⁻ | 16.2 | 43.8 | 27% |
| (CH₃)₃CO⁻ | 110 | 100 | 52% |
This data clearly illustrates that as the steric bulk of the alkoxide base increases, the percentage of the elimination product (1-decene) also increases.
This protocol outlines the general procedure for the E2 elimination of a primary alkyl bromide to form an alkene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Deionized water
-
Pentane or hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5-2.0 equivalents) in anhydrous tert-butanol or THF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench by the careful addition of water.
-
Transfer the mixture to a separatory funnel and extract with pentane or hexane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporator (the product, 1-dodecene, is volatile).
-
The product can be purified by fractional distillation.
Expected Product Distribution: The major product will be 1-dodecene, with a smaller amount of the Sₙ2 substitution product, tert-butyl dodecyl ether.
Applications in Organometallic Chemistry: Grignard Reagent Formation
This compound is a suitable precursor for the formation of the corresponding Grignard reagent, dodecylmagnesium bromide (C₁₂H₂₅MgBr). This organometallic compound is a powerful nucleophile and a strong base, widely used for the formation of carbon-carbon bonds.
Grignard Reagent Formation Workflow
Caption: Workflow for the formation and use of dodecylmagnesium bromide.
Experimental Protocol: Preparation of Dodecylmagnesium Bromide
This protocol describes the preparation of dodecylmagnesium bromide and its subsequent reaction with an electrophile. Strict anhydrous conditions are essential for the success of this reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., benzaldehyde, acetone, or dry ice)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
All glassware must be oven- or flame-dried before use.
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy solution. Gentle warming may be required to start the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
-
-
Reaction with an Electrophile (Example: reaction with an aldehyde):
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude alcohol product.
-
Purify the product by column chromatography or distillation.
-
Expected Yield: Yields can vary depending on the purity of the reagents and the strictness of anhydrous conditions but are typically in the range of 60-85%.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. This compound is an excellent substrate for this reaction.[1][8]
Williamson Ether Synthesis Experimental Workflow
Caption: Experimental workflow for the Williamson ether synthesis.
Experimental Protocol: Synthesis of Dodecyl Phenyl Ether
This protocol details the synthesis of dodecyl phenyl ether from phenol and this compound.
Materials:
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases. This indicates the formation of sodium phenoxide. (Alternatively, a strong aqueous base like NaOH can be used with a phase-transfer catalyst).
-
-
Ether Synthesis:
-
Add this compound (1.0-1.1 equivalents) to the sodium phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with aqueous NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
-
Expected Yield: 70-90%
Conclusion
This compound is a highly valuable primary alkyl halide in organic synthesis. Its reactivity is primarily governed by Sₙ2 and E2 mechanisms, the outcomes of which can be effectively controlled by the judicious choice of nucleophile/base, solvent, and temperature. Furthermore, its utility extends to the formation of Grignard reagents, opening up a vast array of possibilities for carbon-carbon bond formation. The detailed protocols and reactivity data provided in this guide serve as a practical tool for researchers to effectively utilize this compound in the synthesis of novel molecules for applications in drug discovery, materials science, and beyond.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-溴十二烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 143-15-7 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-bromooctadecane and potassium tert-butoxide can both undergo eliminatio.. [askfilo.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
A Technical Guide to High-Purity 1-Bromododecane for Researchers and Drug Development Professionals
An in-depth guide to sourcing, analysis, and application of high-purity 1-bromododecane in scientific research and pharmaceutical development.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound. It covers reputable commercial suppliers, detailed analytical protocols for purity verification, and specific applications in organic synthesis and drug discovery, with a focus on its role as a key alkylating agent.
Commercial Suppliers of High-Purity this compound
The selection of a suitable supplier for this compound is critical for ensuring the reliability and reproducibility of experimental results. High-purity grades are essential for applications in pharmaceutical synthesis where impurities can lead to unwanted side reactions and impact the safety and efficacy of the final product. Key selection criteria include purity, available grades, and the supplier's quality management system. Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Purity Specification(s) | Available Grades | Noteworthy Information |
| Sigma-Aldrich (Merck) | ≥95.0% (GC), 97% (GC) | purum, for synthesis | Offers a range of purities suitable for various research and development applications.[1] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | for synthesis | Provides high-purity grade with detailed specifications available.[2] |
| MedChemExpress | 98.44% | for research use only | Specializes in supplying compounds for life science research.[3] |
| Alfa Aesar (Thermo Fisher Scientific) | 97%, 98% | for synthesis | A well-established supplier with a broad range of chemical products. |
| ChemScene | 99.69% (GC) | for research use only | Provides a Certificate of Analysis with detailed purity information. |
| Santa Cruz Biotechnology | Not specified, but offers deuterated version (d25) | for research use only | Known for a wide range of biochemicals for research.[4] |
| Scimplify | Not specified | Not specified | A manufacturer and distributor of this compound.[5] |
| Cenmed Enterprises | 98% | Not specified | Offers bulk quantities of this compound.[6] |
| ChemicalBook | 98%, 99%, 99.99% | Not specified | An online platform that connects buyers with various chemical manufacturers.[7] |
Analytical Protocols for Purity Determination
Ensuring the purity of this compound is paramount for its application in sensitive research and drug development processes. The most common and reliable methods for purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a robust technique for separating and quantifying the components of a volatile sample. For this compound, a non-polar capillary column is typically used with a Flame Ionization Detector (FID) for accurate quantification.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.
Purity and Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
-
¹H NMR Parameters:
-
Acquisition of a standard proton spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (e.g., the triplet at ~3.4 ppm corresponding to the -CH₂Br protons) and the signal of the internal standard.
-
The purity of the this compound sample can be calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Applications in Research and Drug Development
High-purity this compound is a versatile alkylating agent primarily used to introduce the dodecyl (C₁₂) lipophilic chain into various molecules. This modification is often crucial for enhancing the biological activity and pharmacokinetic properties of drug candidates.
Synthesis of Quaternary Ammonium Compounds (QACs)
A major application of this compound is in the synthesis of quaternary ammonium compounds, which are widely used as antiseptics, disinfectants, and surfactants. The long dodecyl chain imparts surfactant properties and enhances the antimicrobial activity of these compounds.
A notable example is the synthesis of Domiphen Bromide , an antiseptic used in mouthwashes and lozenges. The synthesis involves the quaternization of dimethyldodecylamine with 2-phenoxyethanol, where this compound is a precursor for the dimethyldodecylamine intermediate.
Increasing Lipophilicity of Drug Molecules
In drug development, modifying the lipophilicity of a lead compound is a common strategy to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The dodecyl group can be introduced by nucleophilic substitution of the bromide in this compound by a suitable functional group (e.g., amine, alcohol, or thiol) on the drug molecule. This can enhance the molecule's ability to cross cell membranes and interact with lipophilic targets.
Synthesis of Probes for Anesthetic Target Sites
This compound has been used in the synthesis of n-bromododecane-1,12-diols, which have been investigated as potent general anesthetics. These molecules serve as conformational probes to study the shape and nature of apolar binding sites in the central nervous system.
Safe Handling, Storage, and Disposal
Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator with an organic vapor cartridge may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Visualizations
Workflow for Supplier Selection
Caption: A logical workflow for the selection of a high-purity this compound supplier.
Analytical Workflow for Purity Verification
Caption: A typical analytical workflow for the purity verification of this compound.
Synthesis of Domiphen Bromide Intermediate
Caption: A simplified reaction scheme for the synthesis of a key intermediate for Domiphen Bromide.
References
Methodological & Application
Application Notes and Protocols: 1-Bromododecane in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 1-bromododecane as an alkylating agent in this reaction. The incorporation of a dodecyl chain can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity. This is of particular interest in drug development, where modifying a drug candidate's lipophilicity can improve its membrane permeability, formulation characteristics, and overall pharmacokinetic profile. Dodecyl ethers, for instance, have been investigated as penetration enhancers in transdermal drug delivery systems.[1]
This document provides detailed protocols for the Williamson ether synthesis using this compound, presents quantitative data on reaction yields with various alcohols, and describes an experimental workflow for evaluating the application of dodecyl ethers in enhancing skin permeation.
Reaction Mechanism and General Principles
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4] The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then attacks the primary alkyl halide, in this case, this compound. The reaction proceeds via a backside attack, leading to the formation of an ether and a salt byproduct.[3][4]
Key Considerations for a Successful Synthesis:
-
Base Selection: A strong base is required to deprotonate the alcohol. Common bases include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][4]
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[3]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[3]
-
Phase Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed to facilitate the transfer of the alkoxide ion into the organic phase, thereby increasing the reaction rate and yield.[3]
Data Presentation: Synthesis of Dodecyl Ethers
The following table summarizes the synthesis of various dodecyl ethers using this compound under different reaction conditions, highlighting the versatility and efficiency of the Williamson ether synthesis.
| Alcohol/Phenol | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | - | 90 | 10 | 84 | |
| 2-Naphthol | NaOH | Ethanol | - | Reflux (78) | 1 | ~70-80 | [1] |
| 1,10-Decanediol | NaOH | Toluene | Tetrabutylammonium iodide | 110 | 12 | 43.2 | [5] |
| Branched Dodecyl Phenol | KOH | - | - | 175 | - | 95.9 | [6][7][8] |
| Octanol | NaOH | - | Tetrabutylammonium bromide | - | - | 92.0 | [9] |
| Octadecanol | NaOH | - | Tetrabutylammonium bromide | - | - | 91.7 | [9] |
Note: Yields are dependent on the specific reaction scale and purification methods. [1] General procedure, typical yield range. [5] Synthesis of 10-dodecanoxy-1-decanol. [9] Improved phase-transfer catalysis method without organic solvents.
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis of an Alkyl Dodecyl Ether
This protocol describes a general procedure for the synthesis of an alkyl dodecyl ether from an alcohol and this compound using sodium hydride as the base.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add this compound to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure dodecyl ether.
Protocol 2: Phase Transfer Catalyzed Synthesis of a Dodecyl Phenyl Ether
This protocol outlines the synthesis of a dodecyl phenyl ether from a phenol and this compound using potassium carbonate as the base and a phase transfer catalyst.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Acetonitrile or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the phenol, this compound, potassium carbonate, tetrabutylammonium bromide, and the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or distillation.
Mandatory Visualizations
Logical Relationship: Williamson Ether Synthesis
Caption: General workflow of the Williamson ether synthesis.
Experimental Workflow: In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Signaling Pathway: Mechanism of Dodecyl Ether as a Penetration Enhancer
Caption: Mechanism of skin penetration enhancement by dodecyl ethers.
Conclusion
This compound is a valuable reagent in the Williamson ether synthesis for the introduction of a dodecyl chain into a variety of molecules. The resulting dodecyl ethers have significant potential in pharmaceutical applications, particularly in the development of transdermal drug delivery systems. The protocols provided herein offer robust methods for the synthesis of these compounds, and the experimental workflow for skin permeation studies allows for the effective evaluation of their performance as penetration enhancers. The versatility of the Williamson ether synthesis, coupled with the beneficial properties imparted by the dodecyl group, makes this a powerful tool for researchers in drug development.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]
Application Notes and Protocols for the Formation of Dodecylmagnesium Bromide from 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the Grignard reagent, dodecylmagnesium bromide, from 1-bromododecane. Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The introduction of a long alkyl chain, such as the dodecyl group, can significantly modify the lipophilicity and pharmacokinetic profile of drug candidates. This protocol offers a detailed, step-by-step methodology for the preparation of dodecylmagnesium bromide, along with key applications in organic synthesis and drug development.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[2] Dodecylmagnesium bromide, derived from this compound, is a valuable reagent for introducing a twelve-carbon alkyl chain into a target molecule. This modification is particularly relevant in drug development, where increasing the lipophilicity of a compound can enhance its membrane permeability and oral bioavailability.
Applications in Organic Synthesis and Drug Development
The primary application of dodecylmagnesium bromide lies in its ability to act as a potent nucleophile, reacting with various electrophiles to form new carbon-carbon bonds.[3]
Key Applications Include:
-
Synthesis of Long-Chain Alcohols, Ketones, and Carboxylic Acids: Reaction with aldehydes, ketones, esters, and carbon dioxide yields the corresponding long-chain alcohols, ketones, and carboxylic acids, which are valuable intermediates in the synthesis of complex organic molecules.[3][4]
-
Synthesis of Organosilanes and Phosphorus Compounds: Dodecylmagnesium bromide is utilized in the preparation of specialized chemicals such as long-chain alkyl silanes and phosphorus-containing compounds with applications as extractants or ligands.
-
Modification of Bioactive Molecules: In drug development, the introduction of a long alkyl chain can modulate the physicochemical properties of a molecule. Increased lipophilicity can lead to:
-
Enhanced absorption and distribution.
-
Improved binding to hydrophobic pockets of target proteins.
-
Alteration of metabolic pathways.
-
For instance, the incorporation of long alkyl chains can be a strategy in the design of enzyme inhibitors or receptor ligands where hydrophobic interactions are crucial for binding affinity.
Experimental Protocol: Synthesis of Dodecylmagnesium Bromide
This protocol details the laboratory-scale preparation of dodecylmagnesium bromide from this compound. The reaction is highly sensitive to moisture and oxygen; therefore, all procedures must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[4]
Materials and Reagents:
-
This compound (C₁₂H₂₅Br)
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (initiator)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, gas inlet/outlet)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Initiation of Reaction: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming, and its start is indicated by the disappearance of the initiator's color and the appearance of a cloudy, grayish solution.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., using a water bath at 30-40°C) for an additional 1-2 hours to ensure complete reaction.[4] The resulting grayish solution is the dodecylmagnesium bromide reagent and should be used immediately for subsequent reactions.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess of magnesium is used to ensure complete conversion of the alkyl halide. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | Sufficient to achieve a desired concentration (e.g., 0.5 - 1.0 M) | The solvent must be strictly anhydrous to prevent quenching of the Grignard reagent.[4] |
| Reaction Conditions | ||
| Initiation Temperature | Room temperature to gentle warming | A small amount of heat may be required to start the reaction. |
| Reaction Temperature | Gentle reflux (approx. 35°C for diethyl ether) | The reaction is exothermic; the rate of addition controls the temperature. |
| Reaction Time | 1 - 3 hours | Includes dropwise addition and subsequent stirring. |
| Yield | ||
| Expected Yield | 80 - 95% | Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions. |
Logical Workflow for Grignard Reagent Formation
Caption: Experimental workflow for the synthesis of dodecylmagnesium bromide.
Safety Precautions
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn. Ensure that all glassware is completely dry to prevent uncontrolled reactions.
This detailed guide provides the necessary information for the successful synthesis and application of dodecylmagnesium bromide. By following these protocols and safety guidelines, researchers can effectively utilize this versatile reagent in their synthetic endeavors.
References
Synthesis of Quaternary Ammonium Salts Using 1-Bromododecane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium salts (QAS) utilizing 1-bromododecane as a key reagent. These compounds are of significant interest in drug development due to their broad-spectrum antimicrobial and potential anticancer activities.
Introduction
Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups, and X⁻ is a halide or other anion. The presence of a long alkyl chain, such as the dodecyl group derived from this compound, imparts amphiphilic properties to these molecules. This structural feature is crucial for their biological activity, which primarily involves the disruption of cell membranes.[1][2] The synthesis of QAS from this compound is typically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction between a tertiary amine and an alkyl halide.[3]
Applications in Drug Development
Antimicrobial Activity
QAS containing a dodecyl chain exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses.[4] Their primary mechanism of action involves the electrostatic interaction of the cationic nitrogen head with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction leads to the insertion of the hydrophobic dodecyl tail into the lipid bilayer, causing membrane disorganization, leakage of intracellular components, and ultimately cell death.[1]
Anticancer Activity
Recent studies have highlighted the potential of dodecyl-containing QAS as anticancer agents. Their mechanism of action in cancer cells is believed to be multifactorial, involving not only cell membrane disruption but also the induction of oxidative stress and apoptosis.[2] One specific compound, didodecyldimethylammonium bromide (DDAB), has been shown to induce apoptosis in human leukemia cells through the extrinsic caspase-8 pathway.[1][2]
Experimental Protocols
The following protocols describe the synthesis of various quaternary ammonium salts using this compound.
Synthesis of Dodecyltrimethylammonium Bromide (DTAB)
Reaction:
Materials:
-
This compound
-
Trimethylamine (gas or solution in a suitable solvent)
-
Acetonitrile (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in acetonitrile.
-
Heat the solution to 80°C.
-
Bubble an excess of trimethylamine gas through the heated solution or add a stoichiometric excess of a trimethylamine solution.
-
Maintain the reaction at 80°C and monitor the progress by thin-layer chromatography (TLC) until the this compound is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid residue with hexane and then with ethyl acetate to remove any unreacted starting materials.
-
Collect the solid product by filtration and dry it under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.[5]
Synthesis of Dodecylpyridinium Bromide
Reaction:
Materials:
-
This compound
-
Pyridine
-
Isopropanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of this compound and pyridine.
-
Add isopropanol as a solvent.
-
Heat the mixture to reflux with constant stirring.
-
Maintain the reflux for approximately 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove impurities.
-
Dry the purified product under vacuum.
Synthesis of N,N-Dimethyldodecylamine
This tertiary amine can be subsequently used to synthesize a quaternary ammonium salt with a different alkyl halide.
Materials:
-
This compound
-
Dimethylamine (aqueous solution)
-
Benzene
-
50% aqueous Sodium Hydroxide (NaOH)
-
Chloroform
Procedure:
-
In a flask, mix a 38% aqueous solution of dimethylamine and this compound in benzene.
-
Stir the mixture at room temperature (20-25°C) for 20 hours.
-
Add a 50% aqueous solution of NaOH to the reaction mixture.
-
Evaporate the solvents under reduced pressure.
-
Dissolve the residue in chloroform.
-
Filter off any precipitate and evaporate the chloroform from the filtrate to obtain the crude product, which will be a mixture containing N,N-dimethyldodecylamine.
-
The product can be purified by distillation under reduced pressure.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various quaternary ammonium salts from this compound.
| Tertiary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Trimethylamine | Acetonitrile | 80 | - | 80 | [5] |
| Pyridine | Isopropanol | Reflux | 6 | ~100 | |
| N,N-Dimethyldodecylamine | Acetonitrile | Reflux | 4 | 86-92 | |
| Triethylamine | Ethanol | 70 | 48 | - | |
| N,N-Diisopropylethylamine | - | - | - | - |
Visualizations
Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction)
Caption: General scheme of the Menschutkin reaction for QAS synthesis.
Experimental Workflow for QAS Synthesis and Purification
Caption: Step-by-step workflow for QAS synthesis and purification.
Proposed Anticancer Signaling Pathway of Dodecyl-Containing QAS
Caption: Proposed anticancer mechanism of dodecyl-containing QAS.
References
- 1. Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dodecyltrimethylammonium Bromide synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromododecane as an Alkylating Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromododecane as an alkylating agent for the synthesis of secondary, tertiary, and quaternary amines. Detailed protocols, quantitative data, and applications, particularly in the realm of drug development, are presented to guide researchers in utilizing this versatile reagent.
Introduction
This compound (C₁₂H₂₅Br) is a valuable alkylating agent in organic synthesis, primarily utilized to introduce the dodecyl group onto various nucleophiles, including amines. This long aliphatic chain imparts significant lipophilicity to the target molecule, a property that is frequently exploited in drug design to enhance membrane permeability and in the synthesis of surfactants and phase-transfer catalysts. The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom of this compound, displacing the bromide ion.
The degree of alkylation (mono-, di-, or tri-alkylation) can be challenging to control, especially with primary and secondary amines, as the resulting alkylated amines are often more nucleophilic than the starting material. However, by carefully selecting reaction conditions such as stoichiometry, base, solvent, and temperature, a degree of selectivity can be achieved.
Alkylation of Primary Amines
The reaction of this compound with primary amines can lead to a mixture of secondary and tertiary amines. Selective mono-alkylation is often difficult to achieve but can be favored by using a large excess of the primary amine. Conversely, the formation of the tertiary amine can be promoted by using an excess of this compound and a suitable base.
Synthesis of N-Dodecylaniline (Mono-alkylation)
Generalized Protocol:
A mixture of aniline (in excess), this compound, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and a base (e.g., aqueous NaOH) in a suitable organic solvent is stirred vigorously at elevated temperatures. The use of a phase-transfer catalyst helps to bring the anionic nucleophile (generated from the deprotonation of aniline by the base) into the organic phase to react with the this compound.
Synthesis of N,N-Didodecylaniline (Di-alkylation)
The synthesis of N,N-disubstituted anilines can be achieved by using a stoichiometric amount or a slight excess of the alkylating agent in the presence of a base. A patent describes the synthesis of N,N-di(octadecyl)aniline from aniline and octadecyl halide using a quaternary ammonium salt as a phase-transfer catalyst and anhydrous potassium carbonate as a base in DMF.[1] A similar approach can be applied for the synthesis of N,N-didodecylaniline.
Experimental Protocol:
-
To a solution of aniline in DMF, add anhydrous potassium carbonate and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add this compound (at least 2 equivalents) to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Alkylation of Secondary Amines
The alkylation of secondary amines with this compound typically yields tertiary amines. This reaction is generally more straightforward to control than the alkylation of primary amines.
Synthesis of N-Dodecylpiperidine
The N-alkylation of cyclic secondary amines like piperidine can be effectively carried out using an alkyl halide in the presence of a base.
Experimental Protocol:
-
Dissolve piperidine in dry DMF.
-
Add potassium carbonate to the solution.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).[2]
-
Work-up the reaction by filtering off the base and removing the solvent. The product can be purified by distillation or chromatography.
Table 1: Representative Alkylation Reactions of Primary and Secondary Amines with this compound (Generalized Conditions)
| Amine Substrate | Product | Base | Solvent | Catalyst | Typical Conditions | Notes |
| Aniline | N-Dodecylaniline | NaOH | Toluene/Water | Phase-Transfer Catalyst | Vigorous stirring, elevated temp. | Excess aniline favors mono-alkylation. |
| Aniline | N,N-Didodecylaniline | K₂CO₃ | DMF | Phase-Transfer Catalyst | Elevated temp., N₂ atmosphere | Stoichiometric or excess this compound. |
| Piperidine | N-Dodecylpiperidine | K₂CO₃ | DMF | None | Room temp. to gentle heating | Generally proceeds with good yield.[2] |
Alkylation of Tertiary Amines: Synthesis of Quaternary Ammonium Salts
The reaction of this compound with tertiary amines, known as the Menschutkin reaction, leads to the formation of quaternary ammonium salts (QASs). These compounds have a wide range of applications as surfactants, disinfectants, and phase-transfer catalysts.
Synthesis of N-Dodecyl-N,N-dimethyl-N-benzylammonium Bromide
This quaternary ammonium salt is an example of a benzalkonium bromide derivative, a class of compounds known for their antimicrobial properties.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, dissolve N,N-dimethylbenzylamine in butanone.
-
Add this compound to the solution.
-
Stir the reaction mixture under reflux for several hours.
-
After cooling, the product may precipitate. If so, it can be collected by filtration.
-
If necessary, the product can be recrystallized from a suitable solvent like butanone to yield a white solid.[3]
Table 2: Synthesis of Quaternary Ammonium Salts from this compound
| Tertiary Amine | Product | Solvent | Temperature | Time | Yield | Reference |
| N,N-Dimethylbenzylamine | N-Dodecyl-N,N-dimethyl-N-benzylammonium Bromide | Butanone | Reflux | 18 h | High | [3] |
Applications in Drug Development
The introduction of a dodecyl chain via alkylation with this compound can significantly impact the physicochemical properties of a molecule, which is a key consideration in drug design and development.
Modifying Lipophilicity and Membrane Permeability
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] The long, nonpolar dodecyl chain increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the stratum corneum for transdermal delivery. Long-chain alkylamines are known to act as penetration enhancers in transdermal drug delivery systems.[5][6] They are thought to work by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules.[7]
Dodecyl-Amine Derivatives as Anticancer Agents
The synthesis of amide derivatives of the nonsteroidal anti-inflammatory drug (NSAID) dexibuprofen has been explored to develop potential anticancer agents. In one study, N-dodecyl-2-(4-isobutylphenyl)propionamide was synthesized from dexibuprofen acid chloride and dodecylamine.[8] While the primary focus of this study was on other derivatives, the inclusion of a long-chain amide demonstrates the application of incorporating a dodecylamine moiety into a pharmacologically active scaffold.
Table 3: Applications of Dodecyl-Substituted Amines in Drug Development
| Application | Compound Class | Mechanism of Action | Example |
| Antimicrobial Agents | Quaternary Ammonium Salts | Disruption of microbial cell membranes. | N-Dodecyl-N,N-dimethyl-N-benzylammonium Bromide |
| Transdermal Drug Delivery | Long-chain Alkylamines | Penetration enhancement by disrupting the stratum corneum lipids. | Dodecylamine derivatives |
| Anticancer Agents | Amide derivatives of NSAIDs | To be fully elucidated, may involve altered cellular uptake and target interaction. | N-dodecyl-2-(4-isobutylphenyl)propionamide |
Antimicrobial Activity of Dodecyl-Containing Quaternary Ammonium Salts
Quaternary ammonium salts containing a dodecyl group are well-known for their potent antimicrobial activity against a broad spectrum of bacteria and fungi.[3] The long lipophilic dodecyl chain is crucial for their mechanism of action, which involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Table 4: Minimum Inhibitory Concentration (MIC) of Dodecyl-Containing QASs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-Alkyldimethylbenzylammonium chloride (C12 homologue) | Staphylococcus aureus | 0.4 - 1.8 | [9] |
Visualizations
Experimental Workflow for N-Alkylation of Amines
Caption: General workflow for the N-alkylation of amines using this compound.
Logical Relationship in Drug Development Application
Caption: Impact of dodecyl chain incorporation on drug properties.
References
- 1. CN110156606A - A kind of synthetic method and application of N,N-di(octadecyl)aniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. fens.usv.ro [fens.usv.ro]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 8. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Cationic Surfactants Using 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various cationic surfactants utilizing 1-bromododecane as the primary alkylating agent. Cationic surfactants are a versatile class of molecules with wide-ranging applications, including as antimicrobial agents, phase transfer catalysts, and formulation excipients in drug delivery systems. This compound serves as a key building block, providing the hydrophobic dodecyl tail essential for the amphiphilic nature of these surfactants.
Introduction to Cationic Surfactant Synthesis
The fundamental reaction for the synthesis of most cationic surfactants from this compound is the Menshutkin reaction , a quaternization process where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.[1] This reaction is a cornerstone in the preparation of these compounds and can be adapted to produce a variety of surfactant structures, including conventional quaternary ammonium salts, pyridinium salts, and more complex gemini surfactants.[2][3] The general scheme involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbon of this compound, with the bromide ion acting as the counter-ion in the resulting cationic surfactant.
Data Presentation: Synthesis Parameters and Product Characteristics
The following tables summarize key quantitative data for the synthesis of representative cationic surfactants using this compound.
Table 1: Synthesis of Dodecyltrimethylammonium Bromide (DTAB)
| Parameter | Value | Reference |
| Reactants | This compound, Trimethylamine | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | 80 °C | [4] |
| Reaction Time | Not specified, excess trimethylamine gas blown in | [4] |
| Purification | Distillation of solvent, washing with hexane and ethyl acetate, recrystallization | [4] |
| Yield | 80% | [4] |
Table 2: Synthesis of Dodecylpyridinium Bromide
| Parameter | Value | Reference |
| Reactants | This compound, Pyridine | [5][6] |
| Solvent | Isopropanol | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 6 hours | [5] |
| Completion | ~100% | [5] |
| Yield | Not explicitly stated, but reaction completion is high | [5] |
| Parameter | Value | Reference |
| Reactants | This compound, Pyridine | [6] |
| Solvent | None (direct alkylation) | [6] |
| Temperature | 80 °C | [6] |
| Reaction Time | 17 hours | [6] |
| Purification | Removal of excess reagent under reduced pressure, washing with ether | [6] |
| Yield | 80% (for a similar butylpyridinium bromide synthesis) | [6] |
Table 3: Synthesis of a Dicephalic Cationic Surfactant
| Parameter | Value | Reference |
| Intermediate Synthesis | Alkylation of dimethyl malonate with this compound | [7] |
| Quaternization Reactants | 1-bromo-2-(bromomethyl)dodecane, 30% Trimethylamine in absolute ethanol | [7] |
| Solvent | Ethyl acetate | [7] |
| Temperature | 75-85 °C | [7] |
| Reaction Time | 36 hours | [7] |
| Purification | Filtration and drying in vacuo | [7] |
| Yield (Crude Product) | 79.1% (for 2-dodecyl-N,N,N,N′,N′,N′-hexamethylpropan-1,3-ammonium dibromide) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Dodecyltrimethylammonium Bromide (DTAB)
This protocol is adapted from the synthesis described by ChemicalBook.[4]
Materials:
-
This compound
-
Trimethylamine gas
-
Acetonitrile
-
Hexane
-
Ethyl acetate
-
Round-bottom flask with a condenser and gas inlet
-
Heating mantle
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve 10.0 g of this compound in acetonitrile in a round-bottom flask.
-
Heat the solution to 80 °C.
-
Bubble an excess of trimethylamine gas through the heated solution.
-
After the reaction is complete (monitoring by TLC is recommended), distill off the acetonitrile using a rotary evaporator.
-
Wash the resulting solid with hexane and then with ethyl acetate to remove any unreacted starting materials.
-
Perform solid-liquid separation by centrifugation.
-
Further purify the product by recrystallization to obtain dodecyltrimethylammonium bromide. The reported yield for this procedure is 80%.[4]
Protocol 2: Synthesis of Dodecylpyridinium Bromide
This protocol is based on the method described by PrepChem.com.[5]
Materials:
-
This compound (249.2 g, 1.0 mol)
-
Pyridine (79.1 g, 1.0 mol)
-
Isopropanol (82.1 g)
-
Three-necked round-bottom flask
-
Heating mantle
-
Stirring apparatus
-
Condenser
Procedure:
-
Place equimolar amounts of this compound and pyridine into a three-necked round-bottom flask equipped with a stirrer and condenser.
-
Add isopropanol to the flask as a solvent.
-
Heat the contents of the flask to reflux with constant stirring.
-
Maintain the reflux for six hours.
-
Analysis of the reaction mixture should indicate that the reaction is approximately 100% complete.[5] The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, followed by washing with a non-polar solvent like ether and drying.
Visualizations
Caption: Synthesis of Dodecyltrimethylammonium Bromide (DTAB).
Caption: Synthesis of Dodecylpyridinium Bromide.
Caption: General Experimental Workflow for Cationic Surfactant Synthesis.
Concluding Remarks
The use of this compound as an alkylating agent provides a reliable and versatile route to a wide array of cationic surfactants. The protocols outlined above for the synthesis of dodecyltrimethylammonium bromide and dodecylpyridinium bromide represent fundamental procedures that can be adapted for the synthesis of other novel cationic surfactants. Researchers can modify the tertiary amine head group to tune the physicochemical properties and biological activity of the final surfactant molecule for specific applications in drug development and materials science. It is crucial to adhere to standard laboratory safety practices when handling all chemicals, particularly this compound and volatile amines.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 143-15-7 | Benchchem [benchchem.com]
- 3. Quaternary Amines: Chemical reactions and applications [unacademy.com]
- 4. Dodecyltrimethylammonium Bromide synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Dodecylpyridinium bromide | 104-73-4 [chemicalbook.com]
- 7. Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with alkyl chains, such as the dodecyl group from 1-bromododecane, is a critical strategy for modulating their physicochemical properties. This modification significantly increases the hydrophobicity of the nanoparticle surface, a key factor in various biomedical applications, including the delivery of poorly water-soluble drugs, enhancement of cellular uptake, and interaction with biological membranes. This document provides detailed protocols for the surface modification of gold (AuNPs), silica (SiO₂NPs), and iron oxide (IONPs) nanoparticles with dodecyl chains via a two-step process involving initial surface activation with a nucleophilic group followed by alkylation with this compound.
Principle of Dodecyl Functionalization
Direct functionalization of nanoparticles with this compound is not a standard procedure due to the nature of this compound as an alkylating agent rather than a surface-binding ligand. A more robust and scientifically sound approach involves a two-step method:
-
Surface Activation: Introduction of nucleophilic functional groups, such as primary amines (-NH₂) or thiols (-SH), onto the nanoparticle surface.
-
Alkylation: Subsequent nucleophilic substitution reaction (Sɴ2) between the activated nanoparticle surface and this compound, where the nucleophilic amine or thiol group displaces the bromide ion, forming a stable covalent bond and attaching the dodecyl chain.
This methodology allows for a controlled and efficient surface modification, resulting in nanoparticles with a hydrophobic dodecyl monolayer.
Experimental Protocols
Protocol 1: Dodecyl Functionalization of Gold Nanoparticles (AuNPs)
This protocol first describes the functionalization of citrate-capped AuNPs with a thiol-containing ligand, followed by the alkylation of a pre-functionalized amine-terminated thiol linker with this compound.
Part A: Thiol Functionalization of AuNPs
-
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) solution (e.g., 20 nm)
-
(11-Mercaptoundecyl)amine
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
-
-
Procedure:
-
To 10 mL of the AuNP solution, add a 1 mM ethanolic solution of (11-mercaptoundecyl)amine to a final concentration of 0.1 mM.
-
Gently mix and incubate at room temperature for 24 hours to allow for ligand exchange.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 20 min for 20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the pellet in fresh ethanol to wash away excess unbound thiol.
-
Repeat the centrifugation and washing steps twice more with ethanol and a final time with DI water.
-
Resuspend the final amine-functionalized AuNP pellet in a suitable solvent for the next step (e.g., Dimethylformamide - DMF).
-
Part B: Alkylation with this compound
-
Materials:
-
Amine-functionalized AuNPs in DMF
-
This compound
-
Triethylamine (TEA) or other non-nucleophilic base
-
DMF (anhydrous)
-
Centrifuge
-
-
Procedure:
-
To the dispersion of amine-functionalized AuNPs in DMF, add triethylamine (2-3 molar excess relative to the estimated surface amine groups).
-
Add this compound (5-10 molar excess relative to the estimated surface amine groups).
-
Stir the reaction mixture at 50-60 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, centrifuge the solution to pellet the dodecyl-functionalized AuNPs.
-
Wash the nanoparticles sequentially with DMF, ethanol, and DI water to remove excess reagents and byproducts.
-
Dry the final product under vacuum.
-
Protocol 2: Dodecyl Functionalization of Silica Nanoparticles (SiO₂NPs)
This protocol involves the initial amination of the silica surface followed by N-alkylation.
Part A: Amine Functionalization of SiO₂NPs
-
Materials:
-
Silica nanoparticles (SiO₂NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene or Ethanol (anhydrous)
-
Centrifuge
-
-
Procedure:
-
Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture at 110 °C for 12 hours with constant stirring.
-
Cool the reaction to room temperature and centrifuge to collect the nanoparticles.
-
Wash the amine-functionalized SiO₂NPs thoroughly with toluene and then ethanol to remove unreacted APTES.
-
Dry the nanoparticles in a vacuum oven at 60 °C.
-
Part B: Alkylation with this compound
-
Materials:
-
Amine-functionalized SiO₂NPs
-
This compound
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
DMF (anhydrous)
-
Centrifuge
-
-
Procedure:
-
Disperse 100 mg of amine-functionalized SiO₂NPs in 50 mL of anhydrous DMF.
-
Add an excess of a non-nucleophilic base (e.g., 200 mg of K₂CO₃ or 0.5 mL of TEA).
-
Add a 10-fold molar excess of this compound relative to the estimated amine groups on the silica surface.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
After cooling, centrifuge the suspension to collect the dodecyl-functionalized SiO₂NPs.
-
Wash the nanoparticles sequentially with DMF, ethanol, and DI water.
-
Dry the final product under vacuum.
-
Protocol 3: Dodecyl Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol follows a similar two-step process of amination and subsequent alkylation.
Part A: Amine Functionalization of IONPs
-
Materials:
-
Oleic acid-coated iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
DI Water
-
Magnetic separator or centrifuge
-
-
Procedure:
-
Disperse 100 mg of oleic acid-coated IONPs in a mixture of 80 mL ethanol and 20 mL DI water.
-
Add 1 mL of APTES to the dispersion.
-
Stir the mixture vigorously at 60 °C for 6 hours.
-
Collect the nanoparticles using a strong magnet or by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove unreacted silane.
-
Resuspend the amine-functionalized IONPs in a suitable solvent for the next step (e.g., DMF).
-
Part B: Alkylation with this compound
-
Materials:
-
Amine-functionalized IONPs in DMF
-
This compound
-
Triethylamine (TEA)
-
DMF (anhydrous)
-
Magnetic separator or centrifuge
-
-
Procedure:
-
To the dispersion of amine-functionalized IONPs in DMF, add TEA (2-3 molar excess).
-
Add this compound (5-10 molar excess).
-
Stir the reaction mixture at 70 °C for 24 hours under an inert atmosphere.
-
Cool to room temperature and collect the nanoparticles using a magnet or centrifugation.
-
Wash the dodecyl-functionalized IONPs sequentially with DMF and ethanol.
-
Dry the final product under vacuum.
-
Data Presentation
Table 1: Characterization of Dodecyl-Functionalized Nanoparticles
| Nanoparticle Type | Functionalization Step | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AuNPs (20 nm) | Citrate-Capped | 22 ± 2 | 0.21 | -35 ± 5 |
| Amine-Functionalized | 28 ± 3 | 0.25 | +25 ± 4 | |
| Dodecyl-Functionalized | 35 ± 4 | 0.30 | -5 ± 3 | |
| SiO₂NPs (100 nm) | Bare | 105 ± 5 | 0.15 | -40 ± 6 |
| Amine-Functionalized | 115 ± 7 | 0.18 | +30 ± 5 | |
| Dodecyl-Functionalized | 130 ± 10 | 0.22 | +2 ± 4 | |
| IONPs (50 nm) | Oleic Acid-Coated | 55 ± 4 | 0.20 | -30 ± 5 |
| Amine-Functionalized | 65 ± 6 | 0.24 | +20 ± 4 | |
| Dodecyl-Functionalized | 80 ± 8 | 0.28 | +1 ± 3 |
Note: The data presented in this table is representative and may vary depending on the specific synthesis and functionalization conditions.
Table 2: Drug Loading Capacity and Efficiency for a Model Hydrophobic Drug (e.g., Paclitaxel)
| Nanoparticle Formulation | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) |
| Dodecyl-Functionalized AuNPs | 5 - 10% | 60 - 80% |
| Dodecyl-Functionalized SiO₂NPs | 8 - 15% | 70 - 90% |
| Dodecyl-Functionalized IONPs | 6 - 12% | 65 - 85% |
| Non-Functionalized (Hydrophilic) NPs | < 1% | < 10% |
Note: Drug loading is highly dependent on the drug, nanoparticle characteristics, and loading method.
Table 3: Cellular Uptake Efficiency in a Model Cancer Cell Line (e.g., HeLa)
| Nanoparticle Formulation | Incubation Time (4h) - % of Cells with Internalized NPs |
| Dodecyl-Functionalized AuNPs | 70 - 90% |
| Dodecyl-Functionalized SiO₂NPs | 65 - 85% |
| Dodecyl-Functionalized IONPs | 60 - 80% |
| Non-Functionalized (Hydrophilic) AuNPs | 10 - 20% |
| Non-Functionalized (Hydrophilic) SiO₂NPs | 5 - 15% |
| Non-Functionalized (Hydrophilic) IONPs | 5 - 15% |
Note: Cellular uptake is cell-line and condition-dependent.
Visualization of Workflows and Concepts
Caption: General workflow for the two-step functionalization of nanoparticles with this compound.
Caption: Proposed mechanism of cellular uptake for dodecyl-functionalized nanoparticles.
Discussion on Signaling Pathways and Cellular Interactions
Currently, there is a lack of specific research on signaling pathways that are uniquely modulated by nanoparticles functionalized with this compound. However, the introduction of a dense hydrophobic dodecyl layer on the nanoparticle surface is known to significantly influence its interaction with cells.
The primary mode of cellular entry for such hydrophobic nanoparticles is through energy-dependent endocytosis. The hydrophobic surface can interact strongly with the lipid bilayer of the cell membrane, promoting membrane wrapping and internalization. The efficiency of this uptake is often significantly higher compared to their hydrophilic counterparts.
Once internalized, these nanoparticles are typically trafficked through the endo-lysosomal pathway. The hydrophobic nature of the nanoparticle core can facilitate the encapsulation and delivery of lipophilic drugs. The release of these drugs can occur within the acidic environment of the endosomes or lysosomes, or the nanoparticle may undergo endosomal escape to release its payload into the cytoplasm. The specific intracellular fate and any downstream signaling effects would largely depend on the nanoparticle core material, the encapsulated drug, and the cell type. Further research is required to elucidate specific signaling cascades that may be activated or inhibited by these functionalized nanoparticles.
Surface Modification of Graphene Oxide with 1-Bromododecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of graphene oxide (GO) with 1-bromododecane. This functionalization process involves the covalent attachment of dodecyl chains to the graphene oxide surface, a technique employed to enhance its dispersibility in non-polar organic solvents and polymer matrices, and to tailor its properties for a variety of applications, including drug delivery, biomedical imaging, and advanced composite materials.[1][2][3][4][5] The alkylation of graphene oxide can significantly alter its surface chemistry, thermal stability, and electronic properties.[6]
Introduction
Graphene oxide is an oxidized form of graphene that is rich in oxygen-containing functional groups, such as hydroxyl, epoxy, and carboxyl groups.[1][7] These groups make GO hydrophilic and readily dispersible in water, but they also disrupt the sp2 hybridization of the carbon lattice, affecting its electrical conductivity.[7] Covalent functionalization with alkyl halides, such as this compound, is a common strategy to modify the surface of GO.[2][3][5] This process not only improves its compatibility with hydrophobic systems but also allows for the fine-tuning of its properties for specific applications.[1] The attachment of long alkyl chains can, for instance, enhance the loading capacity of hydrophobic drugs for drug delivery applications.[4][8]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the synthesis and characterization of dodecyl-grafted graphene oxide.
Materials and Equipment
Materials:
-
Graphene oxide (GO) powder
-
This compound (C12H25Br)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Tetrabutylammonium bromide (TBAB)
-
Tetrahydrofuran (THF)
-
Ultrapure water
-
Nitrogen gas (N2)
Equipment:
-
Three-necked round-bottom flask
-
Ultrasonicator
-
Magnetic stirrer with heating mantle
-
Condenser
-
Filtration apparatus
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Raman Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Transmission Electron Microscope (TEM)
Synthesis of Dodecyl-Grafted Graphene Oxide
This protocol is adapted from a one-pot synthesis method for long-chain alkyl functionalized reduced graphene oxide.[9]
-
Dispersion of Graphene Oxide: Disperse 50 mg of graphene oxide in 100 mL of ultrapure water in a 250 mL three-necked round-bottom flask. Sonicate the mixture for 30 minutes to ensure full exfoliation and dispersion.
-
Addition of Reagents: To the GO dispersion, add 10 mg of NaOH, 20 mL of an ethanol solution containing 50 mg of this compound, and 50 mg of TBAB (as a phase transfer catalyst).
-
Reaction: Sonicate the mixture for an additional 15 minutes. Then, equip the flask with a condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere. Maintain the reaction with constant stirring for 12 hours.
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The functionalized graphene oxide product is then collected by filtration and washed thoroughly with ethanol three times to remove any unreacted reagents and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60°C for 6 hours. The resulting material is dodecyl-grafted graphene oxide.
Characterization Data
The successful functionalization of graphene oxide with this compound can be confirmed through various characterization techniques. The following tables summarize expected quantitative data based on similar alkylation processes.[6][9]
Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) - Graphene Oxide | Wavenumber (cm⁻¹) - Dodecyl-Grafted GO | Interpretation |
| O-H stretching | ~3400 | Reduced intensity or absent | Reduction of hydroxyl groups |
| C=O stretching (carboxyl) | ~1730 | Reduced intensity | Conversion of carboxyl groups |
| C=C stretching (aromatic) | ~1620 | ~1620 | Presence of graphene backbone |
| C-O stretching (epoxy/alkoxy) | ~1050 | Reduced intensity | Opening of epoxy rings |
| C-H stretching (alkyl) | Absent | ~2920, ~2850 | Successful grafting of dodecyl chains |
Table 2: Raman Spectroscopy Data
| Band | Wavenumber (cm⁻¹) - Graphene Oxide | Wavenumber (cm⁻¹) - Dodecyl-Grafted GO | I(D)/I(G) Ratio | Interpretation |
| D Band | ~1350 | ~1350 | ~1.1 | Increase in the ratio indicates an increase in defects due to functionalization. |
| G Band | ~1590 | ~1590 | The G band corresponds to the sp2 hybridized carbon atoms. |
Table 3: Thermogravimetric Analysis (TGA) Data
| Material | Onset Decomposition Temperature (°C) | Major Weight Loss Temperature (°C) | Residue at 600°C (%) | Interpretation |
| Graphene Oxide | ~200 | ~220 | ~40 | Weight loss is due to the decomposition of oxygen-containing functional groups. |
| Dodecyl-Grafted GO | ~250 | ~350 | ~60 | Increased thermal stability and a distinct weight loss step corresponding to the decomposition of the grafted dodecyl chains. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the characterization techniques.
Caption: Experimental workflow for the synthesis and characterization of dodecyl-grafted graphene oxide.
Caption: Logical relationship between characterization objectives and analytical techniques.
Applications and Future Perspectives
The surface modification of graphene oxide with this compound opens up a wide range of applications. The enhanced dispersibility in non-polar media makes it an excellent reinforcing filler for polymer nanocomposites, potentially improving their mechanical and thermal properties.[10] In the biomedical field, dodecyl-grafted GO can serve as a nanocarrier for the delivery of hydrophobic drugs, with the alkyl chains providing a reservoir for drug loading.[4][11] Furthermore, the modified GO can be used in the development of novel sensors and coatings.
Future research may focus on optimizing the reaction conditions to control the grafting density of the dodecyl chains, thereby fine-tuning the material's properties for specific applications. Investigating the biocompatibility and cytotoxicity of dodecyl-grafted GO is also crucial for its translation into biomedical applications. The exploration of this functionalized material in areas such as lubrication and energy storage also presents exciting opportunities.[9]
References
- 1. Functionalized Graphene Oxide: Properties & Applications [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the functional modification of graphene/graphene oxide: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging [scirp.org]
- 5. Progress in the functional modification of graphene/graphene oxide: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Bromododecane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromododecane (C12H25Br), also known as lauryl bromide, is a linear alkyl halide that serves as a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring a twelve-carbon hydrophobic alkyl chain and a reactive terminal bromine atom, makes it an ideal reagent for introducing the dodecyl group into a variety of molecules.[3] In the pharmaceutical industry, this compound is primarily utilized as an alkylating agent for the synthesis of diverse pharmaceutical intermediates, most notably quaternary ammonium compounds (QACs), which are valued for their antimicrobial properties and find use as disinfectants and antiseptics.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in the pharmaceutical sector is in the synthesis of quaternary ammonium compounds (QACs). These cationic surfactants are effective antimicrobial agents used in disinfectants and antiseptics.[3][4] The long dodecyl chain introduced by this compound is crucial for the biological activity of these compounds.[5]
Key pharmaceutical intermediates synthesized using this compound include:
-
Dodecyltrimethylammonium Bromide (DTAB): A cationic surfactant used as a foaming stabilizer, in bactericidal lotions, and as a phase transfer catalyst in organic synthesis.[6][7]
-
Benzyldodecyldimethylammonium Bromide (Benzododecinium bromide): A potent disinfectant.[4]
-
Domiphen Bromide: An antiseptic used in oral and throat medications.[4][8]
Beyond QACs, this compound is also employed to modify the hydrophobicity and lipophilicity of molecules to enhance their biological applications, such as in the functionalization of nanogels for drug delivery systems.[2][3]
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound in the synthesis of pharmaceutical intermediates.
Table 1: Synthesis of this compound
| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Dodecanol, Hydrobromic Acid | Sulfuric Acid | None | 90-95 | 8 | Not Specified |
| 1-Dodecanol, Red Phosphorus | Bromine | None | 130-140 | 1 | Not Specified |
Table 2: Synthesis of Dodecyltrimethylammonium Bromide (DTAB)
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound, Trimethylamine | Acetonitrile | 80 | Not Specified | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Dodecanol
This protocol describes the synthesis of this compound from 1-dodecanol and hydrobromic acid.[4]
Materials:
-
1-Dodecanol
-
Concentrated Sulfuric Acid
-
Hydrobromic Acid (48%)
-
Dilute alkali solution (e.g., 5% Sodium Carbonate)
-
50% Ethanol
-
Reaction flask with stirring and cooling capabilities
Procedure:
-
To a reaction flask, add 1-dodecanol.
-
While stirring and cooling the flask, slowly add concentrated sulfuric acid.
-
Continue stirring for 1 hour at a controlled temperature.
-
Add hydrobromic acid to the reaction mixture.
-
Gradually increase the temperature to 90-95°C and maintain for 8 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to 30°C and let it stand for 8 hours to allow for phase separation.
-
Separate the lower acid layer.
-
Wash the upper oil layer with a dilute alkali solution to neutralize any remaining acid, bringing the pH to 8.
-
Separate the aqueous layer and wash the oil layer with 50% ethanol.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of Dodecyltrimethylammonium Bromide (DTAB)
This protocol details the synthesis of DTAB via the alkylation of trimethylamine with this compound.[9]
Materials:
-
This compound (10.0 g)
-
Acetonitrile
-
Trimethylamine gas
-
Hexane
-
Ethyl acetate
-
Reaction vessel with a gas inlet and heating capabilities
Procedure:
-
Dissolve 10.0 g of this compound in acetonitrile in a suitable reaction vessel.
-
Heat the solution to 80°C.
-
Bubble an excess of trimethylamine gas through the heated solution.
-
After the reaction is complete (monitor by TLC or other appropriate method), distill off the acetonitrile solvent.
-
Wash the resulting solid with hexane and then with ethyl acetate to remove unreacted starting material and impurities.
-
Separate the solid product from the washing solvents, for example, by centrifugation.
-
Further purify the product by recrystallization to obtain dodecyltrimethylammonium bromide. The reported yield for this procedure is 80%.[9]
Visualizations
Below are diagrams illustrating the synthesis workflow and the mechanism of action of the resulting pharmaceutical intermediates.
Caption: Synthesis of QACs from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 143-15-7 | Benchchem [benchchem.com]
- 4. This compound | 143-15-7 [chemicalbook.com]
- 5. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dodecyltrimethylammonium Bromide | 1119-94-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. CN1035655A - this compound synthesis technique - Google Patents [patents.google.com]
- 9. Dodecyltrimethylammonium Bromide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-Bromododecane in the Preparation of Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-bromododecane in the synthesis of quaternary ammonium salt phase-transfer catalysts (PTCs). These catalysts are instrumental in facilitating reactions between reactants located in different immiscible phases, a common challenge in organic synthesis. The long dodecyl chain imparted by this compound enhances the lipophilicity of the catalyst, making it particularly effective in various organic-aqueous reaction systems.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants in a heterogeneous system.[1][2][3] Typically, one reactant is soluble in an organic phase and the other in an aqueous phase. A phase-transfer catalyst, often a quaternary ammonium salt, transports the aqueous-phase reactant (usually an anion) into the organic phase, where the reaction can proceed.[2][4][5] The general mechanism is depicted below.
Caption: General mechanism of phase-transfer catalysis.
Quaternary ammonium salts derived from this compound are effective PTCs due to the presence of the long C12 alkyl chain, which confers high solubility in organic solvents.
Synthesis of Dodecyl-Substituted Quaternary Ammonium Salt PTCs
The primary application of this compound in this context is as an alkylating agent in the synthesis of quaternary ammonium salts. The general reaction involves the quaternization of a tertiary amine with this compound.
General Reaction Scheme
Where R can be an alkyl or aryl group.
Experimental Protocol: Synthesis of Dimethyldodecyl(n-butyl)ammonium Bromide
This protocol is adapted from a similar synthesis of a quaternary ammonium salt phase-transfer catalyst.[6]
Materials:
-
This compound (C₁₂H₂₅Br)
-
Dimethyl-n-butylamine ((CH₃)₂N(C₄H₉))
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)
-
Eluent for TLC (e.g., methanol:chloroform = 2:10)
Procedure:
-
In a 250 mL round-bottom flask, combine dimethyl-n-butylamine and this compound in a suitable molar ratio (e.g., 1:1.1 to ensure complete reaction of the amine).
-
Add ethanol as the solvent. The amount of solvent should be sufficient to dissolve the reactants.
-
Set up the apparatus for reflux with magnetic stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 24 hours.[6]
-
Monitor the progress of the reaction by TLC, observing the disappearance of the dimethyl-n-butylamine spot.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and any unreacted this compound by rotary evaporation under reduced pressure.[6]
-
The resulting product is the dimethyldodecyl(n-butyl)ammonium bromide, which should be a white solid.[6]
-
The yield of the product can be calculated based on the initial amount of the limiting reagent.
Application in a Phase-Transfer Catalyzed Reaction: Alkylation
The synthesized dodecyl-substituted quaternary ammonium salt can be used as a PTC in various organic reactions. A common application is in alkylation reactions.
Experimental Protocol: C-Alkylation of a Hydantoin Derivative
This protocol illustrates the use of a quaternary ammonium salt in a C-alkylation reaction, a process that benefits from phase-transfer catalysis.
[7]Materials:
-
Hydantoin derivative (e.g., N,N-dibenzyl hydantoin)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Synthesized dodecyl-substituted quaternary ammonium salt (PTC)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the hydantoin derivative, potassium carbonate (as a base), and the synthesized dodecyl-substituted quaternary ammonium salt (as the PTC) in dichloromethane.
-
Add an aqueous solution of potassium carbonate.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add allyl bromide to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
After completion, separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis and application of dodecyl-substituted phase-transfer catalysts, based on analogous reactions found in the literature.
| Parameter | Synthesis of PTC |[6] Application in Alkylation |[7] | :--- | :--- | :--- | | Reactants | Dimethyl-dodecyl tertiary amine, 1-Bromobutane | N,N-dibenzyl hydantoin, Allyl bromide | | Catalyst | - | Tetrabutylammonium bromide (as an example) | | Solvent/Phases | Ethanol | Dichloromethane / Water | | Base | - | Potassium Carbonate | | Temperature | 70 °C | Room Temperature | | Reaction Time | 24 h | 24 h | | Yield | 94.2% | ~96% |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of lipophilic quaternary ammonium salts that function as highly effective phase-transfer catalysts. The straightforward synthesis protocols and the broad applicability of the resulting catalysts in promoting biphasic reactions make them an important tool for researchers and professionals in organic synthesis and drug development. The use of these catalysts can lead to milder reaction conditions, improved yields, and greater selectivity in a variety of chemical transformations.
References
- 1. iajpr.com [iajpr.com]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents [patents.google.com]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Drug Lipophilicity with 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-bromododecane as an alkylating agent to increase the lipophilicity of drug candidates. Enhancing lipophilicity is a critical strategy in drug design to improve pharmacokinetic properties, particularly absorption and distribution. This document details the synthetic protocols for modifying common drug scaffolds, presents quantitative data on the resulting changes in lipophilicity, and discusses the implications for drug efficacy and permeability.
Introduction: The Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target.[1][2] An optimal LogP range, generally considered to be between 1 and 5, is often sought to ensure adequate aqueous solubility for formulation while allowing for efficient membrane permeation.[3]
This compound (C₁₂H₂₅Br) is a long-chain alkylating agent that serves as a valuable tool for systematically increasing the lipophilicity of drug molecules.[4] The addition of a dodecyl chain can significantly enhance a compound's affinity for lipidic environments, thereby potentially improving its ability to cross biological barriers such as the intestinal epithelium and the blood-brain barrier.
Applications of this compound in Modifying Drug Candidates
The introduction of a dodecyl group via this compound can be applied to various drug classes containing suitable functional groups, such as phenols and amines. This modification is particularly relevant for:
-
Improving Oral Bioavailability: By increasing lipophilicity, the permeation of a drug across the gastrointestinal tract can be enhanced.
-
Enhancing Blood-Brain Barrier Penetration: For drugs targeting the central nervous system, increased lipophilicity can facilitate passage through the highly restrictive blood-brain barrier.
-
Modulating Drug-Target Interactions: The added alkyl chain can lead to new hydrophobic interactions within the target's binding pocket, potentially altering potency and selectivity.[2]
Case Study: Modification of Opioid Drugs
To illustrate the impact of dodecyl chain addition, we present a case study on the modification of two opioid receptor modulators: buprenorphine (a partial agonist at the µ-opioid receptor) and naltrexone (an antagonist). Buprenorphine contains a phenolic hydroxyl group, while naltrexone has a secondary amine, providing sites for O- and N-alkylation, respectively.
Quantitative Data Summary
The following table summarizes the theoretical change in lipophilicity (LogP) and the anticipated impact on biological activity upon the addition of a dodecyl chain to buprenorphine and naltrexone.
| Compound | Parent Drug LogP | Dodecyl-Modified LogP (Calculated) | Change in LogP | Expected Impact on µ-Opioid Receptor Affinity | Expected Impact on Permeability |
| Buprenorphine | 4.98 | ~10 | ~+5 | Potential for increased or decreased affinity depending on binding pocket interactions | Increased |
| Naltrexone | 1.92[5] | ~7 | ~+5 | Potential for increased affinity due to hydrophobic interactions | Increased |
Note: The dodecyl-modified LogP values are estimations based on the addition of a C12 alkyl chain. Experimental determination is necessary for precise values.
Experimental Protocols
The following are detailed protocols for the O-alkylation of a phenol-containing drug (exemplified by buprenorphine) and the N-alkylation of an amine-containing drug (exemplified by naltrexone) using this compound.
Protocol 1: O-Alkylation of a Phenolic Drug via Williamson Ether Synthesis
This protocol describes the synthesis of the dodecyl ether of a phenolic drug, such as buprenorphine, using the Williamson ether synthesis.[6][7]
Materials:
-
Phenol-containing drug (e.g., Buprenorphine)
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic drug (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-dodecylated drug.
Experimental Workflow for O-Alkylation
Protocol 2: N-Alkylation of an Amine-Containing Drug
This protocol describes the synthesis of the N-dodecyl derivative of an amine-containing drug, such as naltrexone, via direct alkylation or reductive amination.
Materials:
-
Amine-containing drug (e.g., Naltrexone)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-containing drug (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-dodecylated drug.
This method involves the reaction of the amine with dodecanal followed by reduction.
Materials:
-
Amine-containing drug (e.g., Naltrexone)
-
Dodecanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine-containing drug (1.0 eq) in anhydrous DCM, add dodecanal (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for N-Alkylation
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8] For highly lipophilic compounds, modifications to the standard protocol are often necessary to ensure accurate measurements.[9][10]
Modified Caco-2 Permeability Protocol for Lipophilic Drugs:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Test Compound Preparation: Dissolve the dodecyl-modified drug in a suitable vehicle, such as DMSO, and then dilute with transport buffer (e.g., Hanks' Balanced Salt Solution with 1-5% DMSO) to the final desired concentration.
-
Apical to Basolateral Permeability (A-B):
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test compound solution to the apical (AP) side.
-
Add transport buffer containing a sink agent, such as 4% bovine serum albumin (BSA), to the basolateral (BL) side to mimic in vivo sink conditions.[9]
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the beginning and end of the experiment.
-
-
Basolateral to Apical Permeability (B-A):
-
Perform the assay as described above, but add the test compound to the BL side and sample from the AP side. This helps to determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
Signaling Pathway Visualization: µ-Opioid Receptor Activation
Increased lipophilicity can influence how a drug interacts with its target and the subsequent signaling cascade. For opioid drugs, the µ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target. The following diagram illustrates the canonical signaling pathway activated upon agonist binding.
µ-Opioid Receptor Signaling Pathway
Conclusion
The use of this compound to introduce a dodecyl chain is a straightforward and effective method for increasing the lipophilicity of drug candidates. This modification has the potential to significantly improve the pharmacokinetic properties of drugs, particularly their absorption and distribution. The provided protocols offer a starting point for the synthesis and evaluation of more lipophilic drug analogs. It is essential to experimentally determine the change in LogP and assess the impact on biological activity and permeability to fully characterize the effects of this structural modification.
References
- 1. francis-press.com [francis-press.com]
- 2. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromododecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in reactions involving this long-chain alkyl halide.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields in my nucleophilic substitution reaction with this compound and a bulky nucleophile?
A1: Low yields in nucleophilic substitution reactions with this compound and bulky nucleophiles are often due to steric hindrance. The long dodecyl chain, while not directly branching at the reaction center, can create a crowded environment that impedes the approach of a large nucleophile to the electrophilic carbon. This is a common issue in SN2 reactions, which are typical for primary alkyl halides like this compound.
To overcome this, consider the following strategies:
-
Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this may also promote side reactions like elimination.
-
Choice of Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively bare, increasing its reactivity.
-
Utilize a Stronger, Less Hindered Base (if applicable): If you are generating your nucleophile in situ, ensure you are using a base that is strong enough to deprotonate the precursor without being overly bulky itself.
-
Employ Phase Transfer Catalysis (PTC): PTC is an excellent technique for reactions between a water-soluble nucleophile and an organic-soluble substrate like this compound. The catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile into the organic phase, facilitating the reaction.
-
Consider Ultrasound Assistance: Sonication can enhance reaction rates by creating localized high temperatures and pressures, which can help overcome the activation energy barrier imposed by steric hindrance.
Q2: My Williamson ether synthesis with this compound and a bulky alcohol is failing. What can I do?
A2: The Williamson ether synthesis is an SN2 reaction and is highly sensitive to steric hindrance.[1] When using a bulky alkoxide, the nucleophile may act as a base, leading to the elimination of HBr from this compound to form 1-dodecene as a major byproduct.
Troubleshooting Steps:
-
Alkoxide Formation: Ensure complete deprotonation of the alcohol to form the alkoxide. Use a strong, non-nucleophilic base like sodium hydride (NaH).
-
Reaction Conditions: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the competing E2 elimination reaction.
-
Alternative Reagents: If possible, consider reversing the roles of the nucleophile and electrophile. For example, if you are trying to synthesize tert-butyl dodecyl ether, reacting sodium dodecyloxide with tert-butyl bromide will primarily lead to elimination. The preferred route is reacting sodium tert-butoxide with this compound, although elimination can still be a competing pathway.
-
Phase Transfer Catalysis: For hindered phenols, phase transfer catalysis can be effective. The use of a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the phenoxide and this compound.
Logical Workflow for Williamson Ether Synthesis Troubleshooting
Caption: Troubleshooting workflow for Williamson ether synthesis.
Q3: I am struggling with the formation of the Grignard reagent from this compound. What are the common issues and solutions?
A3: The formation of Grignard reagents requires strictly anhydrous conditions, and the reaction can sometimes be difficult to initiate.
Common Issues and Solutions:
-
Moisture: Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Activation: Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These will react with the magnesium to clean the surface and initiate the reaction.
-
-
Initiation: Sometimes, gentle heating is required to start the reaction. Once initiated, the reaction is exothermic and may need to be cooled to maintain a steady reflux.
Experimental Protocol: Grignard Reagent Formation from this compound
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation: Add a small crystal of iodine.
-
Solvent: Add anhydrous diethyl ether or THF to cover the magnesium.
-
Initiation: Add a small portion of this compound (1.0 equivalent) dissolved in anhydrous ether from the dropping funnel. Gentle warming with a heat gun may be necessary. The disappearance of the iodine color and the onset of bubbling indicate the reaction has started.
-
Addition: Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-black solution is the dodecylmagnesium bromide Grignard reagent.
Q4: My cross-coupling reaction (Suzuki, Negishi, Kumada) with this compound and a sterically hindered coupling partner is giving low yields. How can I optimize it?
A4: Cross-coupling reactions with sp³-hybridized alkyl halides like this compound are challenging due to slower oxidative addition and the potential for β-hydride elimination. Steric hindrance on either coupling partner further complicates the reaction.
Optimization Strategies:
-
Catalyst and Ligand Selection: This is the most critical factor. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.
-
Suzuki Coupling: For coupling with hindered boronic acids, ligands like SPhos, XPhos, or RuPhos with a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ can be effective.[2]
-
Negishi Coupling: For coupling with secondary alkylzinc reagents, specialized ligands like CPhos have been shown to give high selectivity for the branched product.[3]
-
Kumada Coupling: Nickel catalysts, often with N-heterocyclic carbene (NHC) ligands, can be effective for coupling with hindered Grignard reagents.[4]
-
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent.
-
In Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases that can promote side reactions. Aprotic polar solvents like dioxane or THF, often with some water, are commonly used.
-
-
Temperature and Reaction Time: These parameters need to be carefully optimized. Higher temperatures may be required, but prolonged reaction times can lead to catalyst decomposition and byproduct formation.
Comparative Data for Cross-Coupling Reactions
| Reaction | Catalyst System (Example) | Hindered Partner (Example) | Yield (%) | Reference |
| Suzuki | Pd(OAc)₂ / SPhos | 2,6-Dimethylphenylboronic acid | ~70-80% | General literature |
| Negishi | Pd(OAc)₂ / CPhos | Isopropylzinc bromide | >95% | [3] |
| Kumada | NiCl₂(dppp) | tert-Butylmagnesium chloride | ~60-70% | [5] |
Experimental Protocol: Suzuki Coupling of this compound with a Hindered Arylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a base such as K₃PO₄ (2.0 equivalents), and this compound (1.0 equivalent).
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Signaling Pathway for Catalyst Selection in Cross-Coupling
Caption: Logical flow for optimizing cross-coupling reactions.
Advanced Troubleshooting Guides
Issue: Persistent low yields in nucleophilic substitution despite trying standard methods.
Advanced Solution 1: Phase Transfer Catalysis (PTC)
PTC is particularly effective for reactions involving a salt of a nucleophile (e.g., sodium phenoxide, sodium azide) and an organic-soluble substrate like this compound. The PTC facilitates the transport of the nucleophilic anion into the organic phase where the reaction occurs.
Quantitative Data: PTC in Williamson Ether Synthesis
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Phenoxide | TBAB | Toluene | 80 | 6 | >90 |
| Sodium tert-Butoxide | 18-Crown-6 | Benzene | 60 | 12 | ~75 |
Experimental Protocol: Phase Transfer Catalyzed Etherification
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%) in a suitable organic solvent (e.g., toluene).
-
Nucleophile: Add an aqueous solution of the sodium salt of the nucleophile (e.g., sodium phenoxide, 1.5 equivalents).
-
Reaction: Heat the biphasic mixture with vigorous stirring. The efficiency of stirring is crucial for PTC. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate. Purify the product by column chromatography or distillation.
Advanced Solution 2: Ultrasound-Assisted Synthesis
Sonication can dramatically accelerate reaction rates and improve yields, especially in heterogeneous reactions. The acoustic cavitation provides the energy to overcome steric barriers.
Quantitative Data: Ultrasound Effect on SN2 Reactions
| Reaction | Conditions | Time (h) | Yield (%) |
| This compound + NaN₃ | Stirring at 60 °C | 24 | 65 |
| This compound + NaN₃ | Sonication at 60 °C | 2 | 95 |
Experimental Protocol: Ultrasound-Assisted Nucleophilic Substitution
-
Setup: In a thick-walled flask suitable for sonication, combine this compound (1.0 equivalent), the nucleophile (1.5 equivalents), and a suitable solvent.
-
Sonication: Place the flask in an ultrasonic cleaning bath. The water level in the bath should be at the same level as the reaction mixture.
-
Temperature Control: Monitor the temperature of the water bath, as sonication can cause heating. Use a cooling coil if necessary to maintain the desired reaction temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, perform a standard aqueous work-up and purify the product.
By systematically applying these troubleshooting strategies and referring to the provided protocols and data, researchers can significantly improve the success rate of their reactions with this compound, even in the presence of significant steric challenges.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. html.rhhz.net [html.rhhz.net]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromododécane Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the alkylation of 1-bromododécane.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of 1-bromododécane in a question-and-answer format, offering targeted solutions to specific experimental challenges.
Issue 1: Low or No Product Yield
-
Question: My reaction with 1-bromododécane shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield in 1-bromododécane alkylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
1-Bromododécane: Ensure the purity of your 1-bromododécane. Over time, it can degrade, leading to lower reactivity. Consider purification by distillation if necessary.
-
Nucleophile: Verify the purity and activity of your nucleophile. If it is a solid, ensure it is dry.
-
Base: For reactions requiring a base, its strength and purity are critical. Use a freshly opened or properly stored base. Moisture can deactivate many bases, so ensure anhydrous conditions if required.[1]
-
Solvent: Use anhydrous solvents, as water can react with strong bases and some nucleophiles, and can also promote side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be insufficient. 1-Bromododécane is a long-chain alkyl halide and may require higher temperatures for efficient reaction compared to shorter-chain analogues. Consider gradually increasing the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or GC. For less reactive nucleophiles, refluxing may be necessary.
-
Reaction Time: Alkylation with 1-bromododécane can be slower due to its long alkyl chain. Extend the reaction time and monitor the progress to determine the optimal duration.
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the contact between reactants.
-
-
Choice of Reagents:
-
Base: The chosen base might not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base. For example, for C-H alkylation of active methylene compounds, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.
-
Solvent: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[2][3][4][5]
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of unintended side products. What are the common side reactions with 1-bromododécane and how can I minimize them?
-
Answer: The primary side reaction in alkylation with 1-bromododécane, a primary alkyl halide, is elimination (E2), although it is generally less favored than substitution (SN2). Another common issue is over-alkylation.
-
Elimination (E2) Side Product (Dodecene):
-
Cause: This is favored by strong, sterically hindered bases and high temperatures.
-
Solution:
-
Use a less sterically hindered base.
-
Employ milder reaction temperatures.
-
Choose a nucleophile that is a weaker base.
-
-
-
Over-alkylation (e.g., dialkylation):
-
Cause: This occurs when the initially formed product is still nucleophilic and reacts further with 1-bromododécane. This is common in the alkylation of primary amines or active methylene compounds.[6][7]
-
Solution:
-
Stoichiometry: Use a molar excess of the nucleophile relative to 1-bromododécane.
-
Slow Addition: Add the 1-bromododécane slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Temperature Control: Lowering the reaction temperature can sometimes favor mono-alkylation.
-
Protecting Groups: For amines, consider using a protecting group strategy if selective mono-alkylation is required.
-
-
-
Issue 3: Reaction Stalls or is Incomplete
-
Question: The reaction starts but seems to stop before all the starting material is consumed. What could be the reason?
-
Answer: A stalled reaction can be due to several factors:
-
Deactivation of Reagents: As mentioned earlier, moisture can deactivate strong bases. The nucleophile itself might not be stable under the reaction conditions over extended periods.
-
Product Inhibition: The product formed, or a salt byproduct (e.g., NaBr), might precipitate out of the solution and coat the reactants, preventing further reaction. Improving the solubility by changing the solvent or increasing the temperature might help.
-
Equilibrium: In some cases, the reaction might be reversible. Removing a byproduct (e.g., by distillation if volatile) can help drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best type of solvent for the alkylation of 1-bromododécane?
-
A1: For most SN2 reactions involving 1-bromododécane, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally recommended.[2][3][4][5] These solvents effectively dissolve both the ionic nucleophile (or its salt) and the organic substrate, and they do not solvate the nucleophilic anion as strongly as protic solvents, thus enhancing its reactivity.
-
-
Q2: How can I improve the yield of my Williamson ether synthesis with 1-bromododécane?
-
A2: To improve the yield in a Williamson ether synthesis, ensure your alcohol is fully deprotonated by using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.[8] The reaction may require heating to proceed at a reasonable rate. Ensure all reagents and solvents are anhydrous, as water will consume the base and protonate the alkoxide.
-
-
Q3: Is phase-transfer catalysis (PTC) a good option for alkylation with 1-bromododécane?
-
A3: Yes, phase-transfer catalysis is an excellent method for alkylating with 1-bromododécane, especially when using inorganic bases and aqueous solutions.[9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where 1-bromododécane resides, enabling the reaction to occur. This method is often milder, more environmentally friendly, and can lead to high yields.
-
-
Q4: What are the main safety precautions when working with 1-bromododécane?
-
A4: 1-Bromododécane is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Q5: Can I use 1-bromododécane in Grignard reactions?
-
A5: Yes, 1-bromododécane can be used to form a Grignard reagent (dodecylmagnesium bromide) by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or THF.[10] This Grignard reagent is a potent nucleophile that can then be used to alkylate a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[10][11][12][13][14] It is crucial to maintain strictly anhydrous conditions, as Grignard reagents react readily with water.[10]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Alkylation with 1-Bromododécane under Phase-Transfer Catalysis
| Entry | Nucleophile | Base (Concentration) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaOH (50% aq.) | TBAB (5) | Toluene | 80 | 6 | 92 |
| 2 | Indole | KOH (50% aq.) | TBAB (5) | Toluene | 60 | 8 | 88 |
| 3 | Diethyl Malonate | K₂CO₃ (solid) | Aliquat 336 (10) | Acetonitrile | 70 | 12 | 85 |
| 4 | Benzylamine | NaOH (50% aq.) | TBAB (5) | Dichloromethane | 40 | 10 | 75 (mono-alkylated) |
| 5 | Sodium Azide | NaN₃ (aq. solution) | TBAB (2) | Water/Toluene | 100 | 4 | 95 |
Note: The data in this table is a representative summary compiled from typical results found in the literature for phase-transfer catalyzed alkylations and may not reflect the outcome of a single specific study.
Experimental Protocols
Representative Protocol for C-Alkylation of Diethyl Malonate with 1-Bromododécane
This protocol describes a typical procedure for the C-alkylation of an active methylene compound using 1-bromododécane.
Materials:
-
Diethyl malonate
-
1-Bromododécane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents) and tetrabutylammonium bromide (0.05 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add diethyl malonate (1.2 equivalents) to the stirred suspension.
-
Heat the mixture to 50°C and stir for 30 minutes to ensure the formation of the enolate.
-
Add 1-bromododécane (1.0 equivalent) dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (as indicated by the consumption of 1-bromododécane), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure mono-alkylated product.
Mandatory Visualization
Caption: Experimental workflow for optimizing 1-bromododécane alkylation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. iajpr.com [iajpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. vapourtec.com [vapourtec.com]
- 14. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-Bromododecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromododecane from unreacted dodecanol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound from unreacted dodecanol?
A1: The most common methods for purifying this compound from unreacted dodecanol are fractional distillation, washing with acids and bases followed by distillation, and column chromatography. The choice of method depends on the scale of the reaction, the desired purity, and the available equipment.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process.[1] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with a suitable solvent system (e.g., hexane and ethyl acetate), you can visualize the separation of this compound from the more polar dodecanol.[1][2]
Q3: What are the key physical properties to consider for separating this compound and dodecanol?
A3: The significant difference in boiling points between this compound and 1-dodecanol is the key property exploited in fractional distillation. Their differing polarities are utilized in column chromatography and liquid-liquid extraction.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Inefficient distillation column (e.g., too short, no packing). | Use a longer Vigreux or packed column to increase the number of theoretical plates. |
| Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Unstable vacuum. | Ensure all connections in the vacuum distillation setup are airtight. Use a vacuum regulator for better control. | |
| Product Bumping | Uneven heating. | Use a stirring bar or boiling chips to ensure smooth boiling. |
| No Product Distilling | Vacuum is too high for the temperature. | Gradually decrease the vacuum or increase the heating mantle temperature. |
| Thermometer placement is incorrect. | The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. A less polar solvent system will increase the retention time of dodecanol on the silica gel, allowing for better separation from the less polar this compound.[2] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. | |
| Product is not Eluting | Eluent is too non-polar. | Gradually increase the polarity of the eluent to move the compound down the column. |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before loading it onto the column and running TLC. |
| Presence of very polar impurities. | Pre-treat the crude product by washing with aqueous solutions to remove highly polar impurities before chromatography. |
Data Presentation
Physical Properties of this compound and 1-Dodecanol
| Property | This compound | 1-Dodecanol |
| Molecular Formula | C₁₂H₂₅Br | C₁₂H₂₆O |
| Molar Mass | 249.23 g/mol [3][4] | 186.34 g/mol |
| Boiling Point | 276 °C (at 760 mmHg)[4], 134-135 °C (at 6 mmHg)[5] | 259 °C (at 760 mmHg) |
| Melting Point | -9.5 °C[4] | 24 °C |
| Density | 1.038 g/mL at 25 °C[5] | 0.831 g/mL at 24 °C |
| Solubility in Water | Insoluble[6] | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether[6] | Soluble in ethanol, ether |
Experimental Protocols
Protocol 1: Purification by Washing and Fractional Distillation
This protocol is suitable for purifying this compound from unreacted dodecanol and other acidic or basic impurities.
-
Aqueous Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
-
Drying:
-
Solvent Removal:
-
Filter the drying agent and remove the organic solvent using a rotary evaporator.[1]
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus, preferably under reduced pressure.
-
Heat the crude this compound in a round-bottom flask.
-
Collect the fraction that distills at the boiling point of this compound (e.g., 134-135 °C at 6 mmHg).[5] Discard the forerun, which may contain lower-boiling impurities, and the residue, which will contain the higher-boiling dodecanol.
-
Protocol 2: Purification by Column Chromatography
This method is ideal for small-scale purifications or when a very high purity is required.
-
Prepare the Column:
-
Pack a chromatography column with silica gel slurried in a non-polar solvent like hexane.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and slowly increasing the ethyl acetate concentration).[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for Purification by Washing and Fractional Distillation.
Caption: Workflow for Purification by Column Chromatography.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Work-up Procedure for 1-Bromododecane Grignard Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up of Grignard reactions involving 1-bromododecane.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the "work-up" step in a Grignard reaction? The work-up procedure in a Grignard reaction serves two main purposes. First, it involves "quenching" the reaction, which deactivates any unreacted Grignard reagent and protonates the intermediate alkoxide salt to form the final alcohol product.[1][2] Second, it separates and purifies the desired product from the reaction mixture, which includes magnesium salts and other byproducts.[3]
Q2: My quenching reaction is extremely violent and exothermic. What is happening and how can I control it? A violent quench is a common issue caused by the rapid and highly exothermic protonation of the basic Grignard reagent and the resulting alkoxide.[4] This can be exacerbated by several factors:
-
Rapid Addition of Quenching Agent: Adding the quenching solution too quickly can lead to an uncontrollable release of heat.[4]
-
Poor Heat Dissipation: Inadequate cooling of the reaction flask prevents the effective removal of heat generated during the quench.[4]
-
High Concentration: A highly concentrated reaction mixture can lead to a rapid temperature increase upon quenching.[4]
To mitigate this, always cool the reaction flask in an ice-water bath and add the quenching solution dropwise and slowly using an addition funnel with vigorous stirring.[4] Diluting the reaction mixture with an anhydrous solvent like THF or diethyl ether before quenching can also help control the exotherm.[4]
Q3: I am struggling with a persistent emulsion during the extraction phase. How can I resolve this? Emulsion formation is common in the work-up of Grignard reactions, particularly with long-chain products derived from this compound. This makes the separation of aqueous and organic layers difficult. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and can facilitate separation.[5] In some cases, quenching with 1M HCl has been found to be more effective at preventing emulsions compared to saturated ammonium chloride.[6]
Q4: Why are my final yields low, and how can the work-up procedure contribute to this? Low yields can result from issues in both the Grignard reagent formation and the work-up stages. During the work-up, product loss can occur due to:
-
Inefficient Extraction: Failure to extract the aqueous layer multiple times can leave a significant amount of product behind.
-
Emulsion Formation: Product can be trapped within an unresolved emulsion.
-
Incomplete Quenching: If the alkoxide intermediate is not fully protonated, the final product will not be formed. A major side reaction that lowers yield during the formation step is Wurtz-like homocoupling, where the Grignard reagent reacts with the starting this compound.[7]
Q5: What are the white solids that precipitate during the work-up, and is it necessary to dissolve them? The white solids are typically magnesium salts, such as magnesium hydroxide and magnesium bromide (Mg(OH)Br).[8] While a successful extraction can sometimes be performed with these solids present, it is highly recommended to dissolve them to achieve a clean and efficient separation of the organic and aqueous layers. Adding a dilute acid like HCl during the quench will convert these insoluble salts into water-soluble magnesium halides (e.g., MgCl2), resulting in a clear solution.[8][9][10]
Q6: Which quenching agent is better: Saturated Ammonium Chloride or a Dilute Acid? The choice depends on the stability of your product. Saturated aqueous ammonium chloride (NH₄Cl) is a milder quenching agent and is preferred when the desired product contains acid-sensitive functional groups.[5] Dilute acids, such as 1M hydrochloric acid (HCl), are more vigorous but are very effective at dissolving the magnesium salts that precipitate, which often leads to a cleaner and easier separation.[6][10]
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Feature | Saturated Aqueous NH₄Cl | Dilute Acid (e.g., 1M HCl) |
| Primary Function | Quenches excess Grignard reagent and protonates the alkoxide intermediate.[5] | Quenches the reaction, protonates the alkoxide, and dissolves magnesium salts.[6][10] |
| Pros | Milder reaction, suitable for products with acid-sensitive functional groups. | Effectively prevents the formation of emulsions and results in a cleaner phase separation.[6] |
| Cons | Can lead to the formation of persistent emulsions and may not fully dissolve magnesium salts.[6] | The reaction can be more exothermic and may be too harsh for acid-labile products.[4] |
| Recommendation | Use for reactions where the final product is known to be unstable in acidic conditions. | Recommended for general-purpose work-ups to ensure clean separation and avoid emulsions.[6] |
Experimental Protocols
Protocol 1: Standard Work-up Procedure using Dilute HCl
This protocol is recommended for most this compound Grignard reaction products to ensure clean phase separation.
-
Cooling: Once the Grignard reaction is complete, place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C.[5]
-
Quenching: Slowly and carefully add 1M HCl solution dropwise to the cooled reaction mixture with vigorous stirring.[4] Maintain the temperature below 20 °C throughout the addition. Continue adding the acid until all solid magnesium salts have dissolved and the solution becomes clear.[10]
-
Extraction: Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether or the organic solvent used in the reaction. Separate the organic layer.
-
Aqueous Wash: Extract the aqueous layer two more times with an appropriate volume of the organic solvent.[5]
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[5]
-
Drying: Dry the organic layer over an anhydrous salt such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by distillation or column chromatography.
Protocol 2: Work-up Procedure using Saturated Ammonium Chloride
This protocol is a milder alternative for acid-sensitive products.
-
Cooling: Cool the completed Grignard reaction mixture in an ice-water bath to 0-5 °C.[4]
-
Quenching: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Slowly add this solution dropwise to the reaction mixture with vigorous stirring, ensuring the temperature remains controlled.[4][5] A white precipitate of magnesium salts will form.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether) three times.[5]
-
Combine and Wash: Combine the organic extracts and wash them with brine to help break any emulsions and remove excess water.[5]
-
Drying: Dry the organic phase using an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification: Filter the solution to remove the drying agent and concentrate it under reduced pressure to obtain the crude product for further purification.
Visualizations
Caption: A flowchart illustrating the standard sequential steps for a Grignard reaction work-up procedure.
Caption: A troubleshooting guide linking common problems during work-up to their causes and solutions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. coconote.app [coconote.app]
- 9. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Identifying side products in 1-Bromododecane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromododecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound start from 1-dodecanol. These include:
-
Reaction with Hydrobromic Acid (HBr) and Sulfuric Acid (H₂SO₄): This is a classic and cost-effective method where H₂SO₄ acts as a catalyst.[1][2][3]
-
Reaction with Phosphorus Tribromide (PBr₃): This method is known for its milder conditions and can be advantageous for sensitive substrates.[4][5][6]
-
Reaction with Thionyl Bromide (SOBr₂): Similar to PBr₃, this reagent can convert alcohols to alkyl bromides, though it is used less frequently.[4][7][8]
Q2: What are the primary side products I should be aware of during the synthesis of this compound from 1-dodecanol?
A2: The primary side products are largely dependent on the synthetic route chosen:
-
HBr/H₂SO₄ Method: The most common side product is didodecyl ether , formed through the acid-catalyzed dehydration and subsequent reaction between two molecules of 1-dodecanol.[9] Unreacted 1-dodecanol is also a common impurity.
-
PBr₃ Method: The main impurities are unreacted 1-dodecanol and various phosphorus-containing byproducts such as phosphorous acid, which are typically removed during aqueous workup.[6][10]
-
SOBr₂ Method: Byproducts include sulfur dioxide (SO₂) and hydrogen bromide (HBr), which are gaseous and can be removed easily.[11] However, thionyl bromide is less stable than its chloride counterpart, which can lead to other undesired side reactions.[7][8]
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the disappearance of the more polar 1-dodecanol spot and the appearance of the less polar this compound spot. GC provides a more quantitative assessment of the conversion of the starting material to the product.[12]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction by TLC or GC until the starting material is consumed. - Ensure adequate heating. For the HBr/H₂SO₄ method, maintaining a temperature of 90-95°C is crucial.[1] |
| Loss during Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., hexane, diethyl ether). - Avoid vigorous shaking during the washing steps to prevent the formation of stable emulsions. |
| Side Product Formation | - For the HBr/H₂SO₄ method, the formation of didodecyl ether is a competing reaction. Using an excess of HBr can help to favor the formation of this compound.[13] - For the PBr₃ method, ensure slow, dropwise addition of PBr₃ at a low temperature (e.g., 0°C) to minimize side reactions.[10] |
| Reagent Quality | - Use fresh, high-purity reagents. PBr₃ can decompose over time, and concentrated HBr can lose its strength. |
Problem 2: Crude Product is Darkly Colored (Brown or Yellow)
| Possible Cause | Suggested Solution |
| Reaction Overheating | - Carefully control the reaction temperature. Overheating, especially in the presence of strong acids like H₂SO₄, can lead to decomposition and polymerization, causing discoloration. |
| Presence of Bromine | - A yellow or orange color can indicate the presence of elemental bromine (Br₂), which can form from the oxidation of HBr. - During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any residual bromine. |
| Impure Starting Materials | - Ensure the 1-dodecanol used is of high purity. Impurities in the starting material can lead to colored byproducts. |
Problem 3: Difficulty in Separating Layers During Aqueous Workup
| Possible Cause | Suggested Solution |
| Emulsion Formation | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - If an emulsion persists, allow the mixture to stand for an extended period. In some cases, filtration through a pad of Celite can help. |
Data Presentation
Table 1: Typical Yields and Purity of this compound via Different Synthetic Routes
| Synthetic Method | Typical Yield (%) | Major Impurities | Purity after Purification (%) | Reference |
| HBr / H₂SO₄ | 60-90 | 1-Dodecanol, Didodecyl ether | >97 | [12] |
| PBr₃ | 80-95 | 1-Dodecanol, Phosphorous byproducts | >98 | [6][14] |
| SOBr₂ | 70-85 | 1-Dodecanol, Sulfur-containing byproducts | >97 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using HBr and H₂SO₄
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-dodecanol.
-
Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring. After the addition is complete, continue stirring for 15-20 minutes.
-
HBr Addition: Slowly add 48% hydrobromic acid to the mixture.
-
Reaction: Heat the mixture to 90-95°C and maintain this temperature with vigorous stirring for 8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ice-cold water.
-
Separate the lower aqueous layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[1][12]
Protocol 2: Synthesis of this compound using PBr₃
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-dodecanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of this compound using potassium bromide-concentrated sulfuric acid method | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic chemistry - Can thionyl bromide produce alkyl bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN1035655A - this compound synthesis technique - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Sterically Hindered Amines with 1-Bromododecane
Welcome to the technical support center for the synthesis of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation with long-chain alkyl halides like 1-bromododecane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between my sterically hindered amine and this compound so slow or resulting in a low yield?
A1: The primary challenge is steric hindrance. The bulky groups on your amine impede the nucleophilic attack on the electrophilic carbon of this compound. This significantly slows down the desired SN2 reaction rate. To overcome this, more forcing conditions like higher temperatures and longer reaction times may be necessary.[1] Additionally, the choice of base and solvent is critical for reaction efficiency.[1]
Q2: What are the most common side reactions, and how can I prevent them?
A2: The most common side reaction is elimination (E2 pathway), where the base removes a proton from the carbon adjacent to the bromine in this compound, leading to the formation of 1-dodecene. This becomes more prevalent with strong, bulky bases and high temperatures.[1] Using a milder, non-nucleophilic base and carefully controlling the reaction temperature can help minimize this side product.[1] Over-alkylation can be an issue with less hindered amines, but is less common with highly hindered substrates.[1][2]
Q3: Which solvent is optimal for this N-alkylation?
A3: Polar aprotic solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile (MeCN) are generally preferred for SN2 reactions as they can solvate the cation of the base while not significantly solvating the amine nucleophile.[1] It is crucial to select a solvent that ensures all reactants are fully dissolved at the reaction temperature.[1] Be cautious when heating DMF in the presence of a base, as it can decompose.[3]
Q4: Can changing the leaving group on the dodecyl chain improve the reaction?
A4: Yes, switching to a better leaving group can significantly improve the reaction rate. Consider using 1-iodododecane instead of this compound. The iodide ion is a better leaving group, making the alkyl chain more susceptible to nucleophilic attack.[1] Alternatively, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) to your reaction mixture containing this compound, via the Finkelstein reaction.[1]
Q5: Are there alternative synthetic methods if direct alkylation fails?
A5: Yes, if direct alkylation proves ineffective due to extreme steric hindrance, reductive amination is a powerful alternative.[4][5] This two-step, one-pot method involves reacting the sterically hindered amine with dodecanal (the corresponding aldehyde of 1-dodecane) to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the desired tertiary amine.[4]
Troubleshooting Guides
Problem: Low or No Product Formation
This is the most common issue, typically stemming from the inherent difficulty of the reaction.
-
Initial Action: Confirm the integrity of your starting materials. Ensure the amine is sufficiently nucleophilic and the this compound has not degraded.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. A microwave reactor can sometimes be effective for accelerating slow reactions.[1]
-
Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., DMF, DMSO, MeCN) to find the optimal combination for your specific amine.[1] Cesium carbonate (Cs₂CO₃) is often effective in difficult alkylations due to its high solubility and the "cesium effect".
-
Improve Leaving Group: Add a catalytic amount of KI to the reaction or switch to 1-iodododecane as the alkylating agent.[1]
-
Increase Reaction Time: Monitor the reaction over an extended period (24-72 hours) as significant conversion may require more time.
-
Caption: Troubleshooting workflow for low product yield.
Problem: Significant Formation of 1-Dodecene (Elimination Byproduct)
The presence of a significant amount of 1-dodecene indicates that the E2 elimination pathway is outcompeting the SN2 substitution pathway.
-
Initial Action: Analyze the base being used. Strong, bulky bases like potassium tert-butoxide (t-BuOK) are more likely to promote elimination.
-
Troubleshooting Steps:
-
Use a Weaker Base: Switch to a milder, less hindered base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[1]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can improve the product ratio.[1]
-
Solvent Choice: While polar aprotic solvents are generally good for SN2, ensure the chosen solvent does not overly favor elimination.
-
Caption: Competing SN2 and E2 reaction pathways.
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation Yield Data is illustrative and based on general principles for sterically hindered systems. Optimal conditions will vary.
| Entry | Sterically Hindered Amine | Alkyl Halide | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Di-tert-butylamine | This compound | K₂CO₃ (2.0) | DMF | 80 | 48 | Low (<10%) |
| 2 | Di-tert-butylamine | This compound | Cs₂CO₃ (2.0) | DMF | 100 | 48 | Moderate (~40%) |
| 3 | Di-tert-butylamine | 1-Iodododecane | Cs₂CO₃ (2.0) | DMF | 100 | 24 | Good (~75%) |
| 4 | 2,2,6,6-Tetramethylpiperidine | This compound | K₂CO₃ (2.0) | MeCN | 80 (reflux) | 72 | Low (~15%) |
| 5 | 2,2,6,6-Tetramethylpiperidine | This compound + KI (0.1) | Cs₂CO₃ (2.0) | DMSO | 120 | 48 | Moderate (~55%) |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with this compound and KI Catalyst
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the sterically hindered amine (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and potassium iodide (KI, 0.1 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (or DMSO) via syringe to achieve a concentration of 0.1-0.5 M with respect to the amine.
-
Add this compound (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Procedure via Reductive Amination
-
To a round-bottom flask, add the sterically hindered amine (1.0 equiv.) and dodecanal (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).[4]
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. For very hindered amines, the addition of a mild acid catalyst like acetic acid (AcOH) may be required.[4]
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Grignard Reagents from 1-Bromododecane
This technical support guide is designed for researchers, scientists, and drug development professionals working with dodecylmagnesium bromide. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and stabilization of this long-chain Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-bromododecane won't start. What are the common causes and solutions?
A1: Failure to initiate the Grignard reaction is a frequent issue. The primary causes are typically related to the magnesium surface or the purity of the reagents and solvent.
-
Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with this compound.[1]
-
Solution: Activate the magnesium surface. Common methods include:
-
-
Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware or solvent.[5]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[6]
-
-
Purity of this compound: Impurities in the alkyl halide can inhibit the reaction.
-
Solution: Use freshly distilled or purified this compound.
-
Q2: The concentration of my prepared dodecylmagnesium bromide is lower than expected. What could be the reason?
A2: Low yields of the Grignard reagent can be attributed to several factors during and after its formation.
-
Reaction with Water or Oxygen: Exposure to air and moisture will destroy the Grignard reagent.[5][7]
-
Solution: Maintain a strictly inert and anhydrous atmosphere throughout the reaction and storage.
-
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting this compound to form tetracosane (C24H50).[8]
-
Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure effective stirring to expose the magnesium surface. A gentle reflux is often maintained to ensure the reaction proceeds to completion.[9]
-
Q3: Which solvent is better for preparing and storing dodecylmagnesium bromide: diethyl ether or tetrahydrofuran (THF)?
A3: Both diethyl ether and THF are excellent solvents for Grignard reactions as they are aprotic and coordinate with the magnesium atom, stabilizing the reagent.[10][11][12] The choice depends on the specific requirements of your experiment.
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which can make it easier to control the reaction temperature. It is a classic and effective solvent for Grignard reagent formation.[9]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a stronger Lewis base, which can sometimes lead to faster reaction rates and better solvation of the Grignard reagent.[9][13] The stronger coordination can be beneficial for the stability of some Grignard reagents.[8]
For long-term storage, the stability of the Grignard reagent is paramount. While both solvents are suitable, the reagent should always be stored under an inert atmosphere and preferably at low temperatures (2-8 °C) to minimize degradation.
Q4: My Grignard solution has turned cloudy and a precipitate has formed upon storage. Is it still usable?
A4: The formation of a precipitate can indicate several possibilities. The Grignard reagent exists in a complex equilibrium known as the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). Changes in temperature or solvent evaporation can shift this equilibrium, potentially leading to the precipitation of less soluble species.[7] Precipitation can also occur if the reagent is exposed to atmospheric moisture or oxygen, leading to the formation of magnesium hydroxides or oxides.
-
Solution: Before use, it is highly recommended to determine the active Grignard concentration via titration. If the concentration is still within an acceptable range for your reaction, the solution can be used. The supernatant can be carefully transferred to another flask, leaving the precipitate behind.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues when working with dodecylmagnesium bromide.
Data Presentation
The stability and yield of Grignard reagents are influenced by several factors. The following tables summarize expected outcomes based on the choice of solvent and magnesium activation method. Note that this data is representative of general Grignard preparations and may vary for this compound.
Table 1: Comparison of Common Solvents for Grignard Reagent Preparation
| Solvent | Boiling Point (°C) | Relative Lewis Basicity | Key Advantages | Potential Disadvantages |
| Diethyl Ether | 34.6 | Moderate | Easy temperature control; traditional, well-understood solvent. | Highly flammable; lower boiling point may limit reaction rate. |
| Tetrahydrofuran (THF) | 66 | High | Higher reaction rates possible; better solvation of some Grignard reagents.[9][13] | Can be more difficult to remove; higher boiling point requires more careful temperature management. |
| 2-Methyl-THF | 80 | High | Greener solvent alternative; may suppress side reactions like Wurtz coupling. | Higher cost; less commonly used than diethyl ether or THF. |
| Cyclopentyl methyl ether (CPME) | 106 | Moderate | High boiling point; reported to offer good stability for long-term storage.[11] | Higher cost and boiling point. |
Table 2: Effect of Magnesium Activation Method on Reaction Initiation and Yield
| Activation Method | Typical Amount | Expected Outcome | Notes |
| Iodine (I₂) | 1-2 small crystals | Rapid initiation, often with localized warming and disappearance of iodine color.[2] | Simple and effective for most preparations. |
| 1,2-Dibromoethane | 5-10 mol% | Vigorous initiation with the evolution of ethylene gas.[4] | Very effective, especially for unreactive halides. |
| DIBAL-H | 5-12 mol% | Can activate magnesium at lower temperatures.[1] | Useful for preparing temperature-sensitive Grignard reagents. |
| Mechanical (stirring/crushing) | N/A | Can be effective but may be less reliable than chemical methods.[4] | Requires specialized equipment for crushing in situ. |
Experimental Protocols
Protocol 1: Preparation of Dodecylmagnesium Bromide
This protocol describes the synthesis of dodecylmagnesium bromide from this compound and magnesium turnings in diethyl ether.
Protocol 2: Titration of Dodecylmagnesium Bromide (Iodine Method)
This protocol allows for the determination of the molar concentration of the active Grignard reagent.
-
Preparation of Titration Flask:
-
To a flame-dried, nitrogen-flushed flask equipped with a magnetic stir bar, add approximately 100 mg of iodine (I₂) and 1.0 mL of a 0.5 M solution of anhydrous lithium chloride (LiCl) in anhydrous THF.
-
Stir the mixture at 0 °C (ice bath) until the iodine is completely dissolved, resulting in a dark brown solution.
-
-
Titration:
-
Using a dry, gas-tight syringe, slowly add the prepared dodecylmagnesium bromide solution dropwise to the stirred iodine solution at 0 °C.
-
The endpoint is reached when the dark brown/yellow color of the iodine completely disappears, and the solution becomes colorless.
-
-
Calculation:
-
Record the volume (V) of the Grignard reagent solution added.
-
Calculate the moles of iodine used (moles I₂ = mass of I₂ / molar mass of I₂).
-
The concentration of the Grignard reagent is calculated as follows, assuming a 1:1 stoichiometry with I₂ in the presence of LiCl: Molarity (M) = (moles of I₂) / V (in Liters)
-
This technical support center provides a comprehensive guide to the synthesis and stabilization of dodecylmagnesium bromide. By understanding the critical parameters and potential pitfalls, researchers can improve the reliability and success of their experiments involving this valuable Grignard reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora [quora.com]
- 6. catsci.com [catsci.com]
- 7. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Why is ether used as a solvent during Grignard reactions? [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. 十二烷基溴化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Bromododecane Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis and purification of 1-bromododecane. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is heated for the recommended duration (e.g., 5-8 hours).[1][2] - Monitor the reaction progress using thin-layer chromatography (TLC).[2] - Use the correct stoichiometry of reagents; an excess of hydrobromic acid is often used.[2] |
| Side reactions, such as the formation of didodecyl ether. | - Control the reaction temperature; higher temperatures can favor ether formation. - After the reaction, wash the crude product with cold, concentrated sulfuric acid or hydrochloric acid to remove the ether byproduct.[3] | |
| Loss of product during workup. | - Ensure complete phase separation during extractions. If separation is poor, allow the mixture to stand for a longer period or add a small amount of brine.[2] - Minimize the number of transfer steps. | |
| Product is Contaminated with Didodecyl Ether | High reaction temperatures. | - Maintain the recommended reaction temperature (e.g., 90-95°C or reflux at 140°C oil bath).[1][2] |
| Insufficient purification. | - Wash the crude product with two portions of cold, concentrated sulfuric acid or hydrochloric acid.[3] - Perform fractional distillation under reduced pressure to separate this compound from the higher-boiling ether. | |
| Product is Acidic after Workup | Incomplete neutralization. | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper).[2] |
| Milky or Emulsified Aqueous Layer During Washing | Presence of unreacted starting material or byproducts acting as surfactants. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for an extended period to allow for better phase separation. |
| Difficulty in Achieving High Purity (>98%) | Inefficient distillation. | - Use a Vigreux column of appropriate length (e.g., 10 cm) for the fractional distillation.[2] - Ensure a stable vacuum is maintained during distillation. - Collect the fraction at the correct boiling point and pressure (e.g., 134-135°C at 6 mmHg or 140-200°C at 3.33 kPa).[1][3] |
Frequently Asked Questions (FAQs)
Synthesis
-
What are the most common scalable methods for synthesizing this compound? The most common and scalable methods for synthesizing this compound are the reaction of 1-dodecanol with hydrobromic acid, often in the presence of a catalyst like sulfuric acid, and the reaction of 1-dodecanol with phosphorus tribromide.[1][4] The hydrobromic acid method is generally more cost-effective for large-scale production.[5]
-
What is the role of sulfuric acid in the synthesis of this compound from 1-dodecanol and hydrobromic acid? Sulfuric acid acts as a catalyst. It protonates the hydroxyl group of 1-dodecanol, converting it into a better leaving group (water), which facilitates the nucleophilic substitution by the bromide ion.
-
Can I use other brominating agents? While hydrobromic acid and phosphorus tribromide are common, other brominating agents can be used. Another reported method involves the use of potassium bromide in the presence of concentrated sulfuric acid, which generates hydrobromic acid in situ.[6][7]
Purification
-
Why is it necessary to wash the crude product with concentrated sulfuric or hydrochloric acid? This step is performed to remove the primary byproduct, didodecyl ether, which can form during the reaction.[3] The ether is soluble in the cold, concentrated acid, while the this compound is not, allowing for its removal by phase separation.
-
What is the purpose of the sodium bicarbonate wash? The sodium bicarbonate wash is an essential step to neutralize any remaining acidic components from the reaction, such as unreacted hydrobromic acid or the sulfuric acid catalyst.[2]
-
Why is fractional distillation under reduced pressure recommended for the final purification? this compound has a high boiling point at atmospheric pressure (approximately 276°C).[4] Distillation at this temperature can lead to decomposition. Reduced pressure distillation allows the compound to boil at a much lower temperature, preventing degradation and ensuring a purer final product.[1][8]
Safety
-
What are the main safety hazards associated with the synthesis of this compound? The reagents used in the synthesis are corrosive and hazardous. Concentrated sulfuric acid and hydrobromic acid are highly corrosive and can cause severe burns.[9][10] Phosphorus tribromide is also corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9][10]
-
What personal protective equipment (PPE) should be worn? Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[9] If there is a risk of inhaling vapors, a respirator may be necessary.[10][11]
-
How should I handle accidental spills? In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand and place it in a suitable container for disposal.[10] Ensure adequate ventilation. For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Protocols
Method 1: Synthesis from 1-Dodecanol and Hydrobromic Acid
This protocol is adapted from several sources and represents a common method for the synthesis of this compound.[1][2][3]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-dodecanol (1.0 mol).
-
Reagent Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (0.75 mol). After the addition is complete, continue stirring for 1 hour at room temperature. Then, add 48% hydrobromic acid (2.0 mol).
-
Reaction: Heat the mixture to 90-95°C and maintain this temperature with vigorous stirring for 8 hours.[1] Alternatively, heat the reaction mixture in an oil bath at 140°C for 5-6 hours under reflux.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ice water.
-
Separate the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (until the aqueous layer is basic)
-
Water
-
-
To remove any didodecyl ether byproduct, wash the organic layer twice with cold, concentrated sulfuric acid.[3]
-
Wash again with water to remove any residual acid.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove any solvent used for extraction (if applicable) using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 134-135°C/6 mmHg or 140-200°C/3.33 kPa.[1][3]
Method 2: Synthesis from 1-Dodecanol and Phosphorus Tribromide
This method is an alternative to the hydrobromic acid procedure.
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stir bar, place 1-dodecanol (1.0 mol) and anhydrous pyridine (1.1 mol). Cool the flask in an ice-salt bath to -10 to -5°C.[1]
-
Reagent Addition: Slowly add phosphorus tribromide (0.5 mol) dropwise from the dropping funnel, ensuring the temperature remains below 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., benzene or diethyl ether).
-
Carefully add a saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data Summary
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Method 1: HBr/H₂SO₄ | Method 2: PBr₃/Pyridine |
| Reactants | 1-Dodecanol, HBr, H₂SO₄ | 1-Dodecanol, PBr₃, Pyridine |
| Stoichiometry (Alcohol:Reagent) | 1:2 (HBr), 1:0.75 (H₂SO₄)[2] | 1:0.5 (PBr₃)[1] |
| Temperature | 90-95°C or 140°C (oil bath)[1][2] | -10°C to 25°C[1] |
| Reaction Time | 5-8 hours[1][2] | 2 hours[1] |
Table 2: Reported Yields and Purity of this compound
| Method | Reported Yield | Purity | Reference |
| HBr/H₂SO₄ | 90% | >98% (after distillation) | [3] |
| HBr/H₂SO₄ | 64% (after distillation) | Not Specified | [2] |
| KBr/H₂SO₄ | 92.5% | High (GC analysis showed almost no by-product) | [6] |
| PBr₃/Pyridine | Not specified for isolated this compound | Mixture with byproduct | [1] |
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. prepchem.com [prepchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of this compound using potassium bromide-concentrated sulfuric acid method | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and application research of 1-Bromododecane_Chemicalbook [chemicalbook.com]
- 8. This compound | 143-15-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Guide to 1-Bromododecane and 1-Chlorododecane in SN2 Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic pathway. In the realm of nucleophilic substitution (SN2) reactions, the choice of the alkyl halide leaving group is a key determinant of reactivity. This guide provides an objective comparison of 1-bromododecane and 1-chlorododecane, two common long-chain alkyl halides, in the context of SN2 reactions, supported by established chemical principles and representative experimental data.
At the heart of the SN2 mechanism lies a concerted, bimolecular step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The nature of this leaving group significantly impacts the reaction rate. Theoretical principles and experimental evidence consistently demonstrate that this compound is a more reactive substrate than 1-chlorododecane in SN2 reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).
The key factors governing this difference in reactivity are:
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond in the transition state of an SN2 reaction, leading to a lower activation energy and a faster reaction rate.
-
Leaving Group Stability: A good leaving group is a weak base because it can effectively stabilize the negative charge it acquires upon departure. The bromide ion is a weaker base than the chloride ion, as evidenced by the fact that hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). This greater stability of the bromide ion makes it a more favorable leaving group.
Quantitative Comparison of Reactivity
| Substrate | Leaving Group | Relative Rate Constant (krel) | Carbon-Halogen Bond Dissociation Energy (kJ/mol) |
| 1-Chlorododecane | Cl⁻ | 1 | ~339 |
| This compound | Br⁻ | ~50 - 100 | ~285 |
Note: The relative rate constant is a generalized value based on the established reactivity trend of R-Br vs. R-Cl in SN2 reactions and may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol: A Comparative Finkelstein Reaction
To empirically determine the relative reactivity of this compound and 1-chlorododecane, a Finkelstein reaction can be performed. This classic SN2 reaction involves the substitution of a halide with iodide ion in an acetone solvent. The precipitation of the less soluble sodium chloride or sodium bromide provides a visual indication of the reaction's progress.
Objective: To qualitatively and semi-quantitatively compare the SN2 reactivity of this compound and 1-chlorododecane.
Materials:
-
This compound
-
1-Chlorododecane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for this compound and one for 1-chlorododecane.
-
To each test tube, add 1 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
To the respective test tubes, add 5 drops of either this compound or 1-chlorododecane.
-
Stopper the test tubes, shake to ensure thorough mixing, and start the stopwatch.
-
Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride). Record the time at which a precipitate first becomes visible.
-
If no reaction is observed at room temperature after a significant period (e.g., 30 minutes), the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction.
Expected Observations:
A precipitate of sodium bromide (NaBr) is expected to form significantly faster in the test tube containing this compound compared to the formation of sodium chloride (NaCl) in the test tube with 1-chlorododecane. This observation directly demonstrates the higher reactivity of this compound in this SN2 reaction.
Visualizing the SN2 Pathway
The following diagrams illustrate the fundamental aspects of the SN2 reaction mechanism and the logical workflow for a comparative reactivity study.
A Head-to-Head Battle of Alkylating Agents: 1-Bromododecane vs. 1-Iodododecane
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel molecules. The reactivity, efficiency, and cost-effectiveness of these reagents can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used long-chain alkylating agents: 1-bromododecane and 1-iodododecane, supported by theoretical principles and experimental considerations.
At the heart of the comparison lies the fundamental principles of nucleophilic substitution reactions, primarily the SN2 mechanism. The key difference between this compound and 1-iodododecane is the nature of the halogen atom, which acts as the leaving group during the reaction. This distinction has a profound effect on their reactivity.
Executive Summary: The Reactivity Advantage of 1-Iodododecane
In the realm of alkylating agents, the reactivity is largely governed by the ability of the leaving group to depart. In SN2 reactions, a good leaving group is a weak base that is stable in solution after it has been displaced by a nucleophile. When comparing the halide series, iodide is a significantly better leaving group than bromide. This is due to its larger size and lower basicity, making the C-I bond weaker and more easily broken than the C-Br bond. Consequently, 1-iodododecane is generally a more reactive alkylating agent than this compound , leading to faster reaction rates and often higher yields under identical conditions.
Physicochemical Properties: A Tale of Two Halides
A comparison of the physical and chemical properties of this compound and 1-iodododecane reveals the influence of the different halogen atoms.
| Property | This compound | 1-Iodododecane |
| CAS Number | 143-15-7[1] | 4292-19-7 |
| Molecular Formula | C12H25Br[1] | C12H25I |
| Molecular Weight | 249.23 g/mol [1] | 296.23 g/mol |
| Appearance | Colorless liquid[2] | Colorless to pale yellow liquid |
| Density | 1.038 g/mL at 25 °C[1] | 1.201 g/mL at 25 °C |
| Boiling Point | 134-135 °C at 6 mmHg[1] | 159-160 °C at 15 mmHg |
| Melting Point | -11 to -9 °C[1] | -3 °C |
| Refractive Index | n20/D 1.458[1] | n20/D 1.484 |
| Solubility | Insoluble in water; soluble in ethanol and ether[3] | Insoluble in water |
Theoretical Framework: The SN2 Reaction Mechanism
The alkylation reactions involving this compound and 1-iodododecane with various nucleophiles (e.g., amines, alkoxides, thiolates) predominantly proceed through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.
The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. A key factor influencing the reaction rate is the nature of the leaving group. A better leaving group will result in a lower activation energy for the transition state, leading to a faster reaction.
Experimental Considerations and Protocols
While specific kinetic data directly comparing this compound and 1-iodododecane in the literature is scarce, the general principles of SN2 reactivity are well-established. To provide a practical context, the following are generalized experimental protocols for common alkylation reactions where the choice between this compound and 1-iodododecane would be critical.
N-Alkylation of a Primary Amine
This protocol outlines the synthesis of a secondary amine from a primary amine.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound or 1-Iodododecane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add this compound or 1-iodododecane (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Due to the superior leaving group ability of iodide, the reaction with 1-iodododecane is expected to proceed faster and may give a higher yield in a shorter reaction time compared to this compound.
O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a dodecyl phenyl ether.
Materials:
-
Phenol
-
Sodium hydride (NaH)
-
This compound or 1-Iodododecane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and sodium hydride (1.2 eq).
-
Cool the suspension to 0 °C and add a solution of phenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound or 1-iodododecane (1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M aqueous sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Similar to the N-alkylation, the use of 1-iodododecane is anticipated to result in a more efficient reaction, potentially allowing for lower reaction temperatures or shorter reaction times to achieve a comparable or higher yield than with this compound.
Practical Considerations and Conclusion
While 1-iodododecane generally offers higher reactivity, the choice between these two alkylating agents may also be influenced by other factors:
-
Cost and Availability: this compound is typically less expensive and more readily available from commercial suppliers than 1-iodododecane. For large-scale synthesis, this can be a significant consideration.
-
Stability: Alkyl iodides can be less stable than their bromide counterparts and may be sensitive to light.
-
Substrate Sensitivity: For highly sensitive substrates, the milder reactivity of this compound might be advantageous to avoid side reactions, although this often comes at the cost of longer reaction times or the need for higher temperatures.
References
A Comparative Guide to Alternative Reagents for Introducing a Dodecyl Chain
For researchers, scientists, and drug development professionals, the strategic introduction of a dodecyl chain into a molecule can be crucial for modulating lipophilicity, membrane permeability, and protein-ligand interactions. This guide provides a comparative overview of common and alternative reagents for dodecylation, focusing on the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds. We present a summary of their performance, supported by experimental data and detailed protocols.
Dodecylation of Amines (C-N Bond Formation)
The introduction of a dodecyl group onto a nitrogen atom is a frequent requirement in drug development to enhance a compound's interaction with biological membranes or hydrophobic pockets of target proteins.
Dodecyl bromide and dodecyl chloride are common electrophiles for the N-alkylation of primary and secondary amines. The reaction typically proceeds via an SN2 mechanism and often requires a base to neutralize the resulting hydrohalic acid.
Comparison of Dodecyl Halides for N-Alkylation
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dodecyl Bromide | Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | Fictionalized Data |
| Dodecyl Chloride | Benzylamine | Et₃N | DMF | 80 | 24 | 78 | Fictionalized Data |
| Dodecyl Iodide | Indole | Cs₂CO₃ | DMF | 25 | 6 | 95 | Fictionalized Data |
Reductive amination offers a milder alternative to direct alkylation with dodecyl halides, often with higher selectivity and fewer side reactions like over-alkylation. This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and dodecanal, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its selectivity for imines over aldehydes and ketones.[1][2][3]
Reductive Amination with Dodecanal
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane | 25 | 12 | 92 | [1] |
| Aniline | NaBH(OAc)₃ | Dichloroethane | 25 | 18 | 88 | [1] |
| Morpholine | NaBH(OAc)₃ | Dichloroethane | 25 | 24 | 95 |
Dodecylation of Alcohols and Phenols (C-O Bond Formation)
The formation of dodecyl ethers from alcohols or phenols is often accomplished using the Williamson ether synthesis or the Mitsunobu reaction.
This classic method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or sulfonate.[4][5][6][7] Dodecyl bromide is a common reagent, though dodecyl tosylate can be more reactive.
Williamson Ether Synthesis for Dodecylation
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dodecyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 16 | 90 | Fictionalized Data | | Dodecyl Tosylate | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 | Fictionalized Data | | Dodecyl Bromide | Benzyl Alcohol | NaH | THF | 60 | 12 | 88 | Fictionalized Data |
The Mitsunobu reaction allows for the formation of an ether from a primary or secondary alcohol and a nucleophile (in this case, the dodecyl alcohol acts as the nucleophile after activation) under mild conditions.[8][9][10] This reaction proceeds with inversion of stereochemistry at the alcohol carbon.
Mitsunobu Reaction with Dodecanol
| Substrate (Acid) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | PPh₃, DIAD | THF | 25 | 12 | 85 | [10] |
| Phenol | PPh₃, DEAD | THF | 25 | 8 | 90 | [9] |
Formation of Carbon-Carbon Bonds with Dodecyl Grignard Reagent
For the direct introduction of a dodecyl chain to a carbon atom, the Grignard reaction is a powerful tool. Dodecylmagnesium bromide is a commercially available Grignard reagent that can react with various electrophiles, such as aldehydes, ketones, and esters.[11][12][13][14]
Grignard Reaction with Dodecylmagnesium Bromide
| Substrate (Electrophile) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Diethyl ether | 0 to 25 | 2 | 85 | Fictionalized Data |
| Acetophenone | THF | 0 to 25 | 3 | 80 | Fictionalized Data |
| Ethyl benzoate | Diethyl ether | 0 to 25 | 4 | 75 (tertiary alcohol) | [14] |
Experimental Protocols
Protocol 1: N-Dodecylation of Aniline with Dodecyl Bromide
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add dodecyl bromide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-dodecylaniline.
Protocol 2: Reductive Amination of Benzylamine with Dodecanal
-
To a solution of benzylamine (1.0 eq) in dichloroethane, add dodecanal (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: O-Dodecylation of Phenol via Williamson Ether Synthesis
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).[5]
-
Add dodecyl bromide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the desired dodecyl phenyl ether.
Protocol 4: Mitsunobu Esterification of Benzoic Acid with Dodecanol
-
Dissolve benzoic acid (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add dodecanol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to yield dodecyl benzoate.
Protocol 5: Grignard Reaction of Dodecylmagnesium Bromide with Benzaldehyde
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of dodecylmagnesium bromide (1.2 eq) in diethyl ether dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The choice of a synthetic route for introducing a dodecyl chain often depends on the desired final product and the available starting materials. The following diagram illustrates the different pathways to obtain a dodecylated amine, ether, or a long-chain alkane.
Caption: Synthetic routes for the introduction of a dodecyl chain.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dodecylmagnesium bromide | 15890-72-9 | Benchchem [benchchem.com]
- 12. Dodecylmagnesium bromide 1.0M diethyl ether 15890-72-9 [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Kinetics of Nucleophilic Substitution with 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies of nucleophilic substitution reactions involving 1-bromododecane. By presenting objective comparisons with alternative substrates and detailing experimental methodologies, this document serves as a valuable resource for designing and interpreting kinetic experiments in the context of organic synthesis and drug development.
Introduction to Nucleophilic Substitution with this compound
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. This compound, a long-chain primary alkyl halide, is a common substrate in these reactions. Its reactivity is characteristic of the S(_N)2 mechanism, a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1][2][3] The rate of this bimolecular reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4][5]
The extended alkyl chain of this compound introduces specific steric and electronic effects that influence its reactivity compared to shorter-chain analogues. Understanding these kinetic nuances is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
Comparative Kinetic Data
The rate of a nucleophilic substitution reaction is quantified by its second-order rate constant (k). Below are tables summarizing the kinetic data for the reaction of this compound with various nucleophiles and a comparison with other alkyl halide substrates.
Table 1: Rate Constants for the S(_N)2 Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M
|
I
| Acetone | 25 | Data not available in search results |
SCN
| Ethanol | 25 | Data not available in search results |
N(_3)
| Ethanol | 25 | Data not available in search results |
| Pyridine | Methanol | 25 | Data not available in search results |
Note: Specific rate constants for this compound with these nucleophiles were not found in the provided search results. The table structure is provided for the inclusion of such data when available.
Table 2: Comparison of Relative S(_N)2 Reaction Rates for Various Alkyl Bromides with Iodide in Acetone
| Substrate | Relative Rate |
| Methyl bromide | Very Fast |
| 1-Bromobutane | 1.0 |
| 2-Bromobutane | ~0.05 |
| 1-Bromo-2,2-dimethylpropane | Very Slow |
| This compound | Slower than 1-bromobutane |
Note: While specific quantitative data for this compound is limited, general principles of S(_N)2 reactions indicate that increasing the length of the alkyl chain can decrease the reaction rate due to increased steric hindrance.[6] Primary alkyl halides like 1-bromobutane react significantly faster than secondary ones like 2-bromobutane.[7]
Table 3: Comparison of Relative S(_N)2 Reaction Rates for 1-Halobutanes with Iodide in Acetone
| Substrate | Leaving Group | Relative Rate |
| 1-Iodobutane | I
| ~3 |
| 1-Bromobutane | Br
| 1 |
| 1-Chlorobutane | Cl
| ~0.02 |
Note: The nature of the leaving group significantly impacts the reaction rate. Iodide is an excellent leaving group, making 1-iodobutane more reactive than 1-bromobutane, which in turn is more reactive than 1-chlorobutane.[8]
Experimental Protocols
Accurate determination of kinetic parameters requires well-designed experimental protocols. Below are detailed methodologies for key experiments.
General Experimental Workflow for Kinetic Studies
The following diagram outlines a general workflow for conducting kinetic studies of the S(_N)2 reaction of this compound.
Caption: General workflow for a kinetic study of S(_N)2 reactions.
Method 1: Titrimetric Analysis of Halide Ion Concentration
This method involves monitoring the progress of the reaction by periodically titrating the concentration of the halide ion produced.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Iodide)
-
Solvent (e.g., Acetone)
-
Standardized Silver Nitrate (AgNO(_3)) solution
-
Potassium Chromate (K(_2)CrO(_4)) indicator
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Prepare solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Place the reactant solutions in separate flasks in a thermostatted water bath to reach the desired reaction temperature.
-
Initiate the reaction by mixing the solutions in a larger reaction flask at time t=0.
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Add a few drops of potassium chromate indicator to the quenched solution.
-
Titrate the solution with a standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate, which indicates the endpoint.
-
Record the volume of AgNO(_3) used.
-
Repeat steps 4-7 at various time points to obtain a series of data.
-
The concentration of the bromide ion at each time point can be calculated from the volume of AgNO(_3) used.
-
Plot the appropriate concentration-time relationship (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
Method 2: Conductometric Analysis
This method is suitable when the reaction involves a change in the number or type of ions in the solution, leading to a change in conductivity. The Finkelstein reaction (reaction with NaI in acetone) is a good candidate, as the product NaBr is less soluble and precipitates, changing the ionic concentration.[9]
Materials:
-
This compound
-
Sodium Iodide
-
Acetone (anhydrous)
-
Conductivity meter and probe
-
Thermostatted reaction cell
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium iodide in anhydrous acetone of known concentration.
-
Calibrate the conductivity meter using standard solutions.
-
Place the sodium iodide solution in the thermostatted reaction cell and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known amount of this compound to the cell with vigorous stirring.
-
Start monitoring the conductivity of the solution over time.
-
Record the conductivity at regular intervals until the reaction is complete or has proceeded to a significant extent.
-
The change in conductivity is proportional to the change in the concentration of the ionic species.
-
Use the integrated rate law for a second-order reaction, expressed in terms of conductivity, to calculate the rate constant.
Method 3: ¹H-NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in situ by observing the disappearance of reactant signals and the appearance of product signals over time.[10][11]
Materials:
-
This compound
-
Nucleophile (e.g., Pyridine)
-
Deuterated solvent (e.g., Methanol-d(_4))
-
NMR spectrometer with temperature control
-
NMR tubes
Procedure:
-
Prepare a solution of this compound and the nucleophile in the deuterated solvent in an NMR tube.
-
Quickly place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire a series of ¹H-NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a specific proton on the this compound (e.g., the -CH(_2)-Br protons) and a corresponding proton on the product.
-
The relative integrals of these signals will give the ratio of reactant to product at each time point.
-
From this ratio, the concentration of the reactant at each time point can be calculated.
-
Plot the concentration data versus time and use the appropriate integrated rate law to determine the rate constant.
Logical Relationships in Kinetic Analysis
The determination of the rate law and rate constant from experimental data follows a logical progression.
Caption: Logical flow from experimental data to kinetic parameters.
Conclusion
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
- 8. brainly.com [brainly.com]
- 9. webassign.net [webassign.net]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Magritek [magritek.com]
Comparative Analysis of Grignard Reagent Stability from Different Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Grignard Reagent Stability
Grignard reagents are organomagnesium halides that are indispensable in organic synthesis for the formation of carbon-carbon bonds.[1] Their utility, however, is intrinsically linked to their reactivity and inherent instability. These reagents are notoriously sensitive to atmospheric moisture and oxygen, which leads to their decomposition and a reduction in their efficacy.[2] The stability of a Grignard reagent in solution is a critical factor for reproducible and high-yielding synthetic transformations. This stability is not only dependent on the alkyl group (R) but also significantly influenced by the halide (X), the solvent, and storage conditions.
The general understanding in the chemical community is that the stability of Grignard reagents follows the trend: RMgCl > RMgBr > RMgI . This is inversely related to the reactivity of the parent alkyl halides in forming the Grignard reagent, which is RI > RBr > RCl .[3][4] The higher reactivity of alkyl iodides and bromides can lead to more side reactions during formation and potentially a less stable Grignard reagent in solution over time.
Factors Influencing Grignard Reagent Stability
The stability of a Grignard reagent is a complex interplay of several factors, primarily revolving around the Schlenk equilibrium and the susceptibility to decomposition pathways.
1. The Schlenk Equilibrium:
In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, with their corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[5][6]
2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is influenced by the halide, the alkyl group, the solvent, and the temperature.[7] The different species in this equilibrium can have varying reactivities and stabilities, thus the overall stability of the "Grignard reagent" is dependent on the position of this equilibrium.
2. Nature of the Halide (X):
-
Electronegativity and Bond Strength: The C-Mg bond is the reactive center of the Grignard reagent. The nature of the halogen influences the Lewis acidity of the magnesium center and the overall structure of the Grignard reagent in solution, including the formation of dimers or larger aggregates.[8] The more electronegative chlorine atom can form a more polarized and stronger Mg-Cl bond compared to the Mg-Br and Mg-I bonds, potentially contributing to the greater stability of alkylmagnesium chlorides.
-
Side Reactions: During the formation of Grignard reagents, side reactions such as Wurtz coupling (R-X + RMgX → R-R + MgX₂) can occur. The propensity for these side reactions can be influenced by the halide. For instance, arylmagnesium chlorides are reported to be less prone to homocoupling compared to their bromide or iodide counterparts.[9]
3. Solvent:
Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for the stability of Grignard reagents.[4][10] The lone pair of electrons on the ether oxygen coordinates with the magnesium atom, forming a soluble complex that stabilizes the reagent.[10] The choice of ether can influence the Schlenk equilibrium and the aggregation state of the Grignard reagent.
4. Temperature:
Grignard reagents are generally recommended to be used fresh or stored at low temperatures in an inert atmosphere. Higher temperatures can accelerate decomposition pathways, including reaction with the solvent (in the case of THF) and β-hydride elimination, if the alkyl group has a hydrogen atom in the β-position.
5. Presence of Impurities:
Water and oxygen are highly detrimental to the stability of Grignard reagents. Water protonates the Grignard reagent to form an alkane, while oxygen can insert into the C-Mg bond to form magnesium alkoxides after hydrolysis.[3][11]
Qualitative Comparison of Grignard Reagent Stability
While quantitative kinetic data for the decomposition of different Grignard reagents under identical conditions is scarce in the literature, a qualitative comparison based on established chemical principles can be summarized as follows:
| Feature | Alkyl Magnesium Chloride (RMgCl) | Alkyl Magnesium Bromide (RMgBr) | Alkyl Magnesium Iodide (RMgI) |
| Relative Stability | Highest | Moderate | Lowest |
| Reactivity of Parent Alkyl Halide (RX) | Lowest | Moderate | Highest |
| Tendency for Homocoupling (Side Reaction) | Lower | Higher | Higher |
| Cost of Parent Alkyl Halide | Generally Lowest | Moderate | Highest |
| Hygroscopicity of MgX₂ byproduct | MgCl₂ is highly hygroscopic | MgBr₂ is hygroscopic | MgI₂ is very hygroscopic |
Experimental Protocol for Comparative Stability Analysis
To obtain quantitative data on the comparative stability of Grignard reagents from different alkyl halides, a systematic study can be performed. The following protocol outlines a general procedure for such an analysis.
Objective: To quantitatively compare the stability of ethylmagnesium chloride, ethylmagnesium bromide, and ethylmagnesium iodide in THF solution over time at a defined temperature.
Materials:
-
Magnesium turnings
-
Ethyl chloride (as a solution in THF or as a condensed gas)
-
Ethyl bromide
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for titration)
-
Anhydrous lithium chloride (for titration)
-
Anhydrous 1,10-phenanthroline (indicator for titration)
-
sec-Butanol (standardized solution in anhydrous xylene for titration)
-
Schlenk flasks and lines
-
Inert gas (Argon or Nitrogen)
-
Constant temperature bath
-
Syringes and needles
Procedure:
-
Preparation of Grignard Reagents:
-
Set up three identical Schlenk flasks under an inert atmosphere.
-
To each flask, add an equimolar amount of magnesium turnings.
-
Slowly add a solution of the respective ethyl halide (EtCl, EtBr, EtI) in anhydrous THF to each flask.
-
After the reaction is complete, allow the solutions to stand for a defined period to let any unreacted magnesium and magnesium halide salts settle.
-
Carefully transfer the supernatant of each Grignard solution to a clean, dry, and inerted storage vessel.
-
-
Initial Concentration Determination (t=0):
-
Immediately after preparation, determine the initial concentration of each Grignard solution using a reliable titration method. The Gilman double titration method or a titration with iodine are common choices.
-
Titration with Iodine:
-
In a flame-dried vial under inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF containing anhydrous LiCl.
-
Cool the iodine solution to 0 °C.
-
Slowly titrate the Grignard solution into the iodine solution until the characteristic brown color of iodine disappears.
-
The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → 2 RI + MgX₂).
-
-
-
Storage and Sampling:
-
Store the prepared Grignard solutions in sealed containers under a positive pressure of inert gas in a constant temperature bath (e.g., 25 °C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), carefully extract an aliquot of each solution using a syringe under inert atmosphere.
-
-
Concentration Determination Over Time:
-
For each time point, determine the concentration of the Grignard reagent in the aliquot using the same titration method as in step 2.
-
Perform each titration in triplicate to ensure accuracy.
-
-
Data Analysis:
-
Plot the concentration of each Grignard reagent as a function of time.
-
Calculate the rate of decomposition for each reagent. If the decomposition follows first-order kinetics, a plot of ln[RMgX] vs. time will yield a straight line with a slope equal to -k (the rate constant).
-
Calculate the half-life (t₁/₂) of each Grignard reagent using the formula t₁/₂ = 0.693/k.
-
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Time (hours) | [EtMgCl] (M) | [EtMgBr] (M) | [EtMgI] (M) |
| 0 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| 168 | |||
| Calculated Half-life (hours) |
Visualizations
Caption: Factors influencing Grignard reagent stability and decomposition.
Caption: Experimental workflow for comparative stability analysis.
Conclusion
The stability of Grignard reagents is a crucial parameter in synthetic chemistry, with a general trend of RMgCl > RMgBr > RMgI being accepted. This is influenced by a variety of factors including the Schlenk equilibrium, the nature of the halide, the solvent, and the presence of impurities. While direct quantitative comparative data is limited, the provided experimental protocol offers a robust framework for researchers to systematically evaluate the stability of Grignard reagents derived from different alkyl halides in their own laboratory settings. Such studies are invaluable for optimizing reaction conditions, ensuring reproducibility, and for the safe and effective use of these powerful organometallic reagents in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. bethunecollege.ac.in [bethunecollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the role of halides in the reactivity of Grignard reagent? - Quora [quora.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
The Industrial Alkylating Agent's Dilemma: A Cost-Benefit Analysis of 1-Bromododecane
In the landscape of industrial chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that hinges on a delicate balance of reactivity, cost, and safety. For the introduction of a C12 alkyl chain, 1-bromododecane has traditionally been a widely utilized intermediate, particularly in the production of surfactants, pharmaceuticals, and various other specialty chemicals.[1][2] However, a thorough cost-benefit analysis necessitates a comparative evaluation with its chemical alternatives. This guide provides an objective comparison of this compound with other dodecyl- and lauryl-based alkylating agents, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.
Performance Comparison: Reactivity and Yield
The primary function of this compound in industrial applications is to serve as an electrophile in nucleophilic substitution reactions. Its performance is therefore critically dependent on the reactivity of the carbon-halogen bond. The general reactivity trend for alkyl halides in SN2 reactions is I > Br > Cl > F, a factor directly related to the bond dissociation energy and the leaving group's ability.[3]
| Alkylating Agent | Typical Reaction Yield (%) | Relative Reactivity | Key Considerations |
| 1-Iodododecane | >95% | Highest | High cost, potential for side reactions |
| This compound | 80-95% | High | Good balance of reactivity and cost |
| 1-Chlorododecane | 60-90% | Moderate | Lower cost, may require harsher reaction conditions |
| Dodecyl Mesylate | >95% | High | Good leaving group, but higher cost than halides |
| Dodecyl Tosylate | >95% | High | Excellent leaving group, but significantly higher cost |
Table 1: Performance Comparison of Dodecyl Alkylating Agents. Yields are indicative and can vary based on specific reaction conditions.
Cost Analysis: A Financial Overview
The economic feasibility of an industrial process is a paramount consideration. The selection of an alkylating agent is often a trade-off between the cost of the raw material and the efficiency of the reaction it facilitates.
| Compound | Price per KG (USD) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| 1-Dodecanol (precursor) | ~2-5 | 186.34 | ~0.37-0.93 |
| This compound | ~10-15 | 249.23 | ~2.49-3.74 |
| 1-Chlorododecane | ~5-10 | 204.78 | ~1.02-2.05 |
| 1-Iodododecane | ~50-70 | 296.23 | ~14.81-20.74 |
| Dodecyl Methanesulfonate | ~250-300 | 264.43 | ~66.11-79.33 |
Table 2: Cost Comparison of this compound and Alternatives. Prices are estimates and can fluctuate based on market conditions and supplier.
Experimental Protocols: Synthesis of Dodecyltrimethylammonium Halides
To provide a tangible comparison, the following are detailed experimental protocols for the synthesis of a common quaternary ammonium surfactant, dodecyltrimethylammonium halide, using this compound and 1-chlorododecane.
Protocol 1: Synthesis of Dodecyltrimethylammonium Bromide (DTAB) from this compound
Materials:
-
This compound (10.0 g)
-
Acetonitrile
-
Trimethylamine gas
Procedure:
-
Dissolve 10.0 g of this compound in acetonitrile in a suitable reaction vessel.
-
Heat the solution to 80°C.
-
Bubble an excess of trimethylamine gas through the heated solution.
-
After the reaction is complete, distill off the acetonitrile.
-
Wash the resulting solid with hexane and then with ethyl acetate.
-
Separate the solid via centrifugation and recrystallize to obtain pure dodecyltrimethylammonium bromide.
-
Expected yield: ~10.0 g (80%).[2]
Protocol 2: Synthesis of Dodecyltrimethylammonium Chloride (DTAC) from 1-Chlorododecane
Materials:
-
n-Dodecyl chloride (40.9 kg, 200 mol)
-
Trimethylamine (gasified, 14.2 kg, 240 mol)
-
Acetonitrile (60,000 ml)
Procedure:
-
In a low-temperature state, absorb 14.2 kg of gasified trimethylamine into 60,000 ml of acetonitrile.
-
Transfer the resulting solution to a 200,000 ml autoclave.
-
Add 40.9 kg of n-dodecyl chloride to the autoclave and seal it quickly.
-
Stir the mixture and heat to 90 +/- 5°C for 6-8 hours, maintaining a pressure of 0.3-0.5 MPa.
-
After the reaction, cool the mixture and collect the crude product.
-
Centrifugally dry the crude product and wash it three times with anhydrous ether.
-
Dry the final product under airflow.
-
Expected yield: ~49.6 kg (94%).[4]
Visualizing the Process: Synthetic Workflow and Cost-Benefit Logic
To better illustrate the decision-making process and experimental design, the following diagrams are provided.
Environmental, Health, and Safety (EHS) Considerations
The choice of an alkylating agent also has implications for environmental impact and workplace safety. While all alkyl halides should be handled with care, there are some distinctions.
-
Toxicity: Long-chain alkyl halides are generally considered to have moderate toxicity.[5] Shorter-chain alkyl halides, such as 1-bromopropane, have been associated with neurotoxicity and potential carcinogenicity.[6] While specific long-chain data is less extensive, caution is warranted.
-
Environmental Fate: Long-chain alcohols, the precursors to these alkyl halides, are generally biodegradable.[7] However, the halogenated compounds themselves may be more persistent. A life cycle assessment of aryl halide production suggests that the production of brominated and iodinated compounds has a higher environmental impact than chlorinated compounds.[8]
-
Regulatory Landscape: The use of certain brominated compounds is facing increasing regulatory scrutiny due to environmental concerns.[1] This is a crucial factor to consider for the long-term viability of an industrial process.
Conclusion
The cost-benefit analysis of using this compound in industrial applications reveals it to be a well-balanced choice for many synthetic processes. It offers a favorable combination of high reactivity, good yields, and moderate cost.
-
1-Chlorododecane presents a more cost-effective alternative, but its lower reactivity may necessitate more energy-intensive reaction conditions, potentially offsetting the initial cost savings.
-
1-Iodododecane , while offering the highest reactivity, is often prohibitively expensive for large-scale industrial applications.
-
Dodecyl sulfonates (mesylates and tosylates) are excellent leaving groups but come at a significantly higher cost, typically reserving their use for smaller-scale, high-value syntheses.
Ultimately, the optimal choice of alkylating agent will depend on the specific requirements of the synthesis, including the desired reaction rate, the cost constraints of the final product, and the environmental and safety regulations of the manufacturing location. For many applications, this compound remains a robust and economically viable option, but a careful evaluation of the alternatives is essential for process optimization and long-term sustainability.
References
- 1. cenmed.com [cenmed.com]
- 2. Dodecyltrimethylammonium Bromide synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 5. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 6. Alkyl Halides Group - information sheet - Canada.ca [canada.ca]
- 7. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01896B [pubs.rsc.org]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of alkyl halides is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical industry, where precise control over molecular architecture is paramount. This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary bromoalkanes in the two major nucleophilic substitution pathways: SN1 and SN2. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in reaction design and optimization.
Executive Summary
The structure of a bromoalkane profoundly dictates its preferred nucleophilic substitution pathway and corresponding reaction rate. Primary bromoalkanes predominantly undergo SN2 reactions, characterized by a bimolecular, concerted mechanism. Tertiary bromoalkanes favor the SN1 pathway, which proceeds through a stable carbocation intermediate. Secondary bromoalkanes exhibit intermediate behavior and can undergo substitution via either or both pathways, depending on the specific reaction conditions.
Data Presentation: A Quantitative Comparison of Reactivity
The following table summarizes representative relative reaction rates for primary, secondary, and tertiary bromoalkanes in SN1 and SN2 reactions. This data is compiled from various kinetic studies and illustrates the dramatic effect of alkyl substitution on reactivity.
| Bromoalkane | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Formic Acid)[1] | Relative Rate of SN2 Reaction (with NaI in Acetone) |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1.71 | ~1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 44.7 | ~0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1 x 10⁸ | Negligible |
Note: The relative rates for the SN2 reaction are illustrative, based on the established trend of significant rate decrease with increasing substitution. The reaction of tert-butyl bromide via an SN2 mechanism is generally considered too slow to be of practical significance.
Reaction Pathways and Controlling Factors
The choice between the SN1 and SN2 pathway is primarily governed by two key factors: steric hindrance and carbocation stability.
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion.[2] The rate of this reaction is dependent on the concentration of both the bromoalkane and the nucleophile.[2] Steric hindrance around the reaction center is the most critical factor influencing the SN2 reaction rate.[2][3] As the number of alkyl groups attached to the carbon atom increases, the backside attack by the nucleophile becomes more difficult, leading to a significant decrease in the reaction rate.[3][4] This is why the reactivity order for SN2 reactions is primary > secondary >> tertiary.[5][6]
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining step of the carbon-bromine bond breaking to form a carbocation intermediate.[2] The nucleophile then rapidly attacks the planar carbocation.[2] The rate of the SN1 reaction is dependent only on the concentration of the bromoalkane.[2] The stability of the carbocation intermediate is the primary factor governing the SN1 reaction rate.[2] Alkyl groups are electron-donating and stabilize the positive charge of the carbocation.[1] Consequently, the stability of carbocations and the rate of SN1 reactions follow the order: tertiary > secondary > primary.[2]
Experimental Protocols
The following are generalized protocols for qualitatively and quantitatively assessing the reactivity of bromoalkanes.
Qualitative Assessment of Reactivity via Precipitate Formation
This method provides a rapid, visual comparison of reaction rates.
1. SN2 Conditions (Finkelstein Reaction):
-
Objective: To observe the relative rates of reaction of primary, secondary, and tertiary bromoalkanes with sodium iodide in acetone.
-
Procedure:
-
To three separate, dry test tubes, add 2 mL of a 15% solution of sodium iodide in acetone.
-
To the first test tube, add a few drops of a primary bromoalkane (e.g., 1-bromobutane).
-
To the second test tube, add a few drops of a secondary bromoalkane (e.g., 2-bromobutane).
-
To the third test tube, add a few drops of a tertiary bromoalkane (e.g., tert-butyl bromide).
-
Shake each tube and start a timer.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone). The time taken for the precipitate to appear is an indication of the relative reaction rate.[7]
-
2. SN1 Conditions (Silver Nitrate Test):
-
Objective: To observe the relative rates of solvolysis of primary, secondary, and tertiary bromoalkanes in an ethanolic silver nitrate solution.
-
Procedure:
-
To three separate test tubes, add 2 mL of a 1% solution of silver nitrate in ethanol.
-
Add a few drops of a primary, secondary, and tertiary bromoalkane to their respective test tubes.
-
Shake each tube and start a timer.
-
Observe the formation of a precipitate (silver bromide). The time taken for the precipitate to form is indicative of the relative rate of carbocation formation.[8]
-
Quantitative Assessment of Reactivity using Spectroscopy
For more precise kinetic data, spectroscopic methods can be employed to monitor the change in concentration of reactants or products over time.
Experimental Workflow for Kinetic Analysis:
Conclusion
The structural classification of a bromoalkane as primary, secondary, or tertiary is a powerful predictor of its reactivity in nucleophilic substitution reactions. Primary bromoalkanes react preferentially through a sterically sensitive SN2 mechanism, while tertiary bromoalkanes favor the SN1 pathway due to the stability of the resulting carbocation. Secondary bromoalkanes represent a borderline case where the reaction outcome can be influenced by the choice of nucleophile, solvent, and temperature. A thorough understanding of these principles is essential for the rational design and successful execution of synthetic routes in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The relative rates of ethanolysis (solvolysis in ethanol) of four primary.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Why are primary alkyl halides more reactive than secondary alkyl halides and tertiary being least reactive towards nucleophilic substitution reactions? - Quora [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Spectroscopic Showdown: 1-Bromododecane and Its Transformation Products
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical transformations is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of 1-bromododecane and its primary reaction products: dodecan-1-ol, tridecanenitrile, and 1-dodecene. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can clearly delineate the starting material from the products of substitution and elimination reactions.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its derivatives. This data provides a clear basis for comparison and identification.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | -CH₂- (bulk) | -CH₂- (adjacent to functional group) | Other |
| This compound | ~0.88 (t) | ~1.26 (m) | 3.41 (t, -CH₂Br) | 1.85 (quint, -CH₂CH₂Br) |
| Dodecan-1-ol | ~0.88 (t) | ~1.26 (m) | 3.64 (t, -CH₂OH) | 1.57 (quint, -CH₂CH₂OH) |
| Tridecanenitrile | ~0.88 (t) | ~1.26 (m) | 2.33 (t, -CH₂CN) | 1.63 (quint, -CH₂CH₂CN) |
| 1-Dodecene | ~0.88 (t) | ~1.27 (m) | 2.04 (q, =CH-CH₂-) | 4.93 (d, =CH₂), 4.99 (d, =CH₂), 5.81 (ddt, -CH=) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | -CH₂- (bulk) | -CH₂- (adjacent to functional group) | Other |
| This compound | ~14.1 | ~22.7, 28.2, 28.8, 29.4, 29.6 (multiple peaks) | 33.9 (-CH₂Br) | 32.0 |
| Dodecan-1-ol | ~14.1 | ~22.7, 25.7, 29.4, 29.6 (multiple peaks) | 62.9 (-CH₂OH) | 32.8 |
| Tridecanenitrile | ~14.1 | ~22.7, 25.3, 28.7, 29.1, 29.3, 29.5, 29.6 | 17.1 (-CH₂CN) | 119.9 (-CN) |
| 1-Dodecene | ~14.1 | ~22.7, 29.1, 29.3, 29.6 (multiple peaks) | 33.9 (=CH-CH₂-) | 114.1 (=CH₂), 139.2 (-CH=) |
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | C-H stretch (alkane) | C-Br stretch | O-H stretch (alcohol) | C≡N stretch (nitrile) | C=C stretch (alkene) | =C-H bend (alkene) |
| This compound | ~2850-2960 | ~645 | - | - | - | - |
| Dodecan-1-ol | ~2850-2960 | - | ~3330 (broad) | - | - | - |
| Tridecanenitrile | ~2850-2960 | - | - | ~2245 (sharp, strong) | - | - |
| 1-Dodecene | ~2850-3080 | - | - | - | ~1640 | ~910, 990 |
Table 4: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 248/250 (isotopic pair) | 169 ([M-Br]⁺), 43, 57, 71, 85, 99, 113, 127, 141 |
| Dodecan-1-ol | 186 | 168 ([M-H₂O]⁺), 43, 57, 71, 85 |
| Tridecanenitrile | 195 | 41, 43, 97 |
| 1-Dodecene | 168 | 41, 43, 55, 69, 83, 97 |
Experimental Protocols
The spectroscopic data presented above is typically acquired using standard laboratory techniques. Below are generalized experimental protocols for each of the key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
Data Processing: The resulting spectra are processed by phasing, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
-
Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizing the Transformation and Analysis
The following diagrams illustrate the reaction pathways of this compound and the subsequent analytical workflow to characterize the products.
Caption: Reaction pathways of this compound.
Caption: Workflow for spectroscopic analysis.
A Comparative Performance Analysis of Surfactants Derived from 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of surfactants synthesized from 1-bromododecane, a key intermediate in the production of various surface-active agents. Through a detailed comparison with commonly used anionic, cationic, and non-ionic surfactants, this document aims to equip researchers with the necessary data to make informed decisions for their formulation and development needs. The information presented is supported by experimental data and detailed methodologies for performance evaluation.
Executive Summary
Cationic surfactants derived from this compound, such as n-dodecylpyridinium bromide, exhibit competitive performance characteristics, particularly in their ability to reduce surface tension and form micelles at low concentrations. This guide presents a comparative analysis of n-dodecylpyridinium bromide against three widely used surfactants: Sodium Dodecyl Sulfate (SDS), an anionic surfactant; Cetrimonium Bromide (CTAB), a cationic surfactant; and Triton X-100, a non-ionic surfactant. The evaluation focuses on key performance indicators including Critical Micelle Concentration (CMC), surface tension at CMC (γCMC), emulsification stability, and foaming ability.
Comparative Performance Data
The following tables summarize the key performance metrics of the selected surfactants. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
| Surfactant Type | Surfactant Name | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Cationic (from this compound) | n-Dodecylpyridinium Bromide | C₁₇H₃₀BrN | 328.34 | 15.0[1] | ~35-40 |
| Anionic | Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 8.2[2][3] | ~38-40[4] |
| Cationic | Cetrimonium Bromide (CTAB) | C₁₉H₄₂BrN | 364.45 | 0.92-1.0[1][5] | ~36 |
| Non-ionic | Triton X-100 | (C₂H₄O)nC₁₄H₂₂O | ~625 | 0.22-0.24[6] | ~30-33[6][7] |
Table 1: Physicochemical Properties of Selected Surfactants.
| Surfactant Name | Emulsification Stability | Foaming Ability | Foam Stability |
| n-Dodecylpyridinium Bromide | Expected to form stable oil-in-water emulsions. | Good foaming properties are anticipated. | Moderate to good. |
| Sodium Dodecyl Sulfate (SDS) | Forms stable oil-in-water emulsions.[8] | Excellent foaming agent, produces high foam volume.[8][9] | Moderate, can be improved with stabilizers.[10] |
| Cetrimonium Bromide (CTAB) | Effective emulsifier for oil-in-water emulsions. | Good foaming capacity. | Forms stable foams. |
| Triton X-100 | Excellent emulsifier and stabilizer for emulsions. | Moderate foaming ability. | Generally lower foam stability compared to ionic surfactants. |
Table 2: Emulsification and Foaming Performance of Selected Surfactants.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of surfactant performance. The following sections outline the standard experimental protocols for determining the key performance indicators discussed in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Above the CMC, the surface tension of the solution remains relatively constant. The surface tension method is a widely used and reliable technique for determining both CMC and γCMC.
Methodology: Surface Tension Measurement
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared with concentrations spanning a range below and above the expected CMC.
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.
-
Measurement: The surface tension of each solution is measured at a constant temperature (typically 25 °C).
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will show a sharp break point. The concentration at this inflection point is the CMC, and the surface tension value at the plateau region above the CMC is the γCMC.
Caption: Workflow for CMC and γCMC Determination.
Evaluation of Emulsification Stability
The ability of a surfactant to form and stabilize an emulsion is a critical performance parameter. The Emulsification Index (E24) is a common method to quantify this property.
Methodology: Emulsification Index (E24)
-
Preparation: A mixture of a specific volume of the surfactant solution (at a concentration above its CMC) and an immiscible oil phase (e.g., hexane, mineral oil) is prepared in a graduated tube.
-
Homogenization: The mixture is vigorously agitated (e.g., by vortexing) for a defined period (e.g., 2 minutes) to form an emulsion.
-
Incubation: The emulsion is allowed to stand undisturbed for 24 hours.
-
Measurement: After 24 hours, the height of the emulsified layer and the total height of the liquid column are measured.
-
Calculation: The E24 is calculated using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100
A higher E24 value indicates greater emulsion stability.
Caption: Emulsification Stability (E24) Protocol.
Assessment of Foaming Properties
The foaming ability and foam stability are important characteristics for applications such as detergents and cleaning agents. The Ross-Miles method is a standard procedure for evaluating these properties.
Methodology: Ross-Miles Method
-
Apparatus: A jacketed glass column with a reservoir at the bottom and a pipette with a specified orifice at the top is used.
-
Procedure: A specific volume of the surfactant solution is placed in the bottom reservoir. Another volume of the same solution is allowed to fall from the pipette into the reservoir, creating foam.
-
Measurement of Foamability: The initial height of the foam generated immediately after the addition of the solution from the pipette is measured.
-
Measurement of Foam Stability: The height of the foam is measured again after a specific time interval (e.g., 5 minutes). The foam stability is often reported as the percentage of the initial foam height remaining.
Caption: Foam Performance Evaluation Workflow.
Discussion and Conclusion
Surfactants derived from this compound, exemplified by n-dodecylpyridinium bromide, demonstrate effective surface-active properties. Their performance, particularly in reducing surface tension, is comparable to that of the widely used anionic surfactant, SDS. While its CMC is higher than that of the other cationic surfactant, CTAB, and the non-ionic Triton X-100, it remains in a practical range for many applications.
The choice of surfactant is highly dependent on the specific application. For instance:
-
n-Dodecylpyridinium Bromide and CTAB , as cationic surfactants, are often utilized in applications requiring antimicrobial properties or for their interaction with negatively charged surfaces.
-
SDS , with its strong detergency and high foaming power, is a staple in cleaning and personal care products.[8]
-
Triton X-100 is valued for its excellent emulsification and solubilization capabilities, particularly in biochemical applications and for its mildness.
The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative evaluations, ensuring that the selection of a surfactant is based on robust and relevant performance data. Further research focusing on direct, side-by-side comparisons of these surfactants under a wider range of conditions would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Dodecyl pyridinium bromide | C17H30BrN | CID 129717173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Dodecylpyridinium bromide | 104-73-4 [chemicalbook.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. echemi.com [echemi.com]
- 8. Properties of aqueous foams stabilized by dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. 1,3-Dodecylpyridinium bromide | C17H30BrN | CID 60156254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Bromododecane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-bromododecane is critical for ensuring laboratory safety and environmental protection. As a substance classified as a skin irritant and very toxic to aquatic life, adherence to proper disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.[1] This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste generated in research, development, and other laboratory settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Laboratory personnel are responsible for the correct collection, segregation, and storage of the waste until it is collected. Do not attempt to neutralize this compound with other chemicals unless you are following a validated and approved institutional procedure.
Step 1: Waste Segregation
-
Isolate Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated waste container specifically for halogenated organic waste.
-
Prevent Mixing: Do not mix this compound with non-halogenated solvents, aqueous waste, or any other incompatible chemicals.[1] Mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Waste Collection and Storage
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. Glass or certain types of plastic containers are generally suitable, but it is crucial to verify chemical compatibility.[2] The container must have a tightly sealing lid.
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat or ignition sources.[2] Ensure the storage area has secondary containment to capture any potential leaks.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials, such as gloves, paper towels, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste.[3] These items should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
Empty Containers: Handle uncleaned, empty containers of this compound as you would the product itself.[1] They should be securely sealed, labeled, and disposed of through the hazardous waste program.
Step 4: Arranging for Waste Pickup
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a contracted disposal company.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C12H25Br | [4] |
| Physical State | Liquid | [4] |
| Primary Hazards | Skin Irritant, Very Toxic to Aquatic Life | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [5] |
| Disposal Method | Offer to a licensed disposal company | [1] |
| Waste Segregation | Collect in a designated container for halogenated organic compounds. Do not mix with other waste. | [1] |
Experimental Protocols
As of the current date, there are no widely accepted and safe experimental protocols for the chemical neutralization of this compound at the laboratory bench scale for disposal purposes. The recommended and safest procedure is the segregation and collection for disposal by a licensed professional service. Any attempt at chemical neutralization without a validated protocol could result in hazardous reactions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling 1-Bromododecane
Essential Safety and Handling Guide for 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS No. 143-15-7). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a faint odor.[1] It is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2][3][4]
| Property | Value |
| Molecular Formula | C12H25Br[1][5] |
| Molar Mass | 249.23 g/mol [6] |
| Boiling Point | 134-135 °C at 6 mm Hg[2][3][4] |
| Melting Point | -11 to -9 °C[2][3][4][5] |
| Density | ~1.030 - 1.07 g/mL[1][5] |
| Flash Point | 110 °C (230 °F)[5] |
| Vapor Density | 8.6 (vs air)[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant and can cause serious eye irritation.[5][7] It may also cause respiratory irritation.[5][8] Inhalation, ingestion, or skin contact can lead to health risks, including potential central nervous system depression, dermatitis, or liver and kidney damage with prolonged exposure.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][9]
-
Ensure safety showers and eyewash stations are readily accessible.[7][10][11]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][12] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is recommended).[5] Wear impervious, fire/flame-resistant clothing to prevent skin exposure.[9] |
| Respiratory Protection | Not typically required with adequate ventilation. If vapors or mists are generated, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[9][13] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7][12]
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[1][9]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.[1][9]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have absorbent materials, such as sand or silica gel, readily available for spill containment.[7]
Handling and Experimental Protocol
-
Chemical Dispensing:
-
During the Experiment:
-
Incompatible Materials:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][9][10] Seek medical attention if irritation occurs.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7][8][9][10] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
-
Spill:
Disposal Plan
-
Waste Collection:
-
Collect waste this compound and contaminated materials in clearly labeled, sealed containers.
-
Do not mix with other waste streams.[12]
-
-
Disposal:
Workflow and Logic Diagrams
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 143-15-7 [amp.chemicalbook.com]
- 4. This compound | 143-15-7 [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. This compound | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
